Technical Documentation Center

2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine

Executive Summary 2,3,4,5-Tetrahydro-1H-1-benzazepine-9-amine (CAS: 1780911-57-0) represents a specialized derivative of the privileged 1-benzazepine scaffold. Distinguished by an exocyclic primary amine at the 9-positio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,4,5-Tetrahydro-1H-1-benzazepine-9-amine (CAS: 1780911-57-0) represents a specialized derivative of the privileged 1-benzazepine scaffold. Distinguished by an exocyclic primary amine at the 9-position—ortho to the bridgehead nitrogen—this molecule serves as a critical pharmacophore in the development of G-protein coupled receptor (GPCR) ligands and ion channel modulators. Its structural rigidity, combined with dual nitrogen functionality, positions it as a high-value intermediate for synthesizing arginine vasopressin (AVP) antagonists and GluN2B-selective NMDA receptor blockers.

This guide details the chemical identity, synthesis protocols, and pharmacological utility of the 9-amine isomer, providing researchers with a self-validating roadmap for its application in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecule consists of a benzene ring fused to a seven-membered azepine ring containing one nitrogen atom. The "tetrahydro" designation indicates saturation of the azepine ring carbons (C2-C5), while "1H" denotes the position of the secondary amine within the ring. The "9-amine" functionality introduces a primary aniline group at the aromatic position adjacent to the ring fusion.

Structural Specifications
ParameterDetail
IUPAC Name 2,3,4,5-Tetrahydro-1H-1-benzazepin-9-amine
CAS Number 1780911-57-0
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
SMILES NC1=C(NCCCC2)C2=CC=C1
InChI Key NQHURJAWQAYBMA-UHFFFAOYSA-N
Physicochemical Profile
PropertyValueContext
LogP (Predicted) ~1.8Moderate lipophilicity; suitable for CNS penetration.
pKa (N1 - Cyclic) ~3.5 - 4.5Reduced basicity due to aniline-like conjugation.
pKa (N9 - Exocyclic) ~4.0 - 5.0Typical primary aniline basicity.
H-Bond Donors 32 from -NH₂, 1 from -NH-
H-Bond Acceptors 2Both nitrogen atoms.
Topological Polar Surface Area ~38 ŲFavorable for membrane permeability.

Synthesis & Production

The synthesis of the 9-amine isomer requires controlling regioselectivity during the functionalization of the benzazepine core. The most robust route involves the nitration of a protected tetrahydro-1-benzazepine precursor, followed by separation and reduction.

Mechanistic Route: Nitration-Reduction Sequence

The synthesis hinges on the directing effects of the N1-substituent. An unprotected amine would lead to oxidation or uncontrolled polymerization. An N-acyl group (e.g., acetyl or trifluoroacetyl) moderates the ring's reactivity and directs electrophilic aromatic substitution to the ortho (position 9) and para (position 7) sites relative to the nitrogen.

Experimental Protocol

Step 1: Protection (N-Acetylation)

  • Dissolve 2,3,4,5-tetrahydro-1H-1-benzazepine (10 mmol) in dry dichloromethane (DCM).

  • Add triethylamine (12 mmol) followed by dropwise addition of acetic anhydride (11 mmol) at 0°C.

  • Stir at room temperature for 2 hours.

  • Validation: TLC (SiO₂, 50% EtOAc/Hex) should show complete conversion of starting material (

    
    ) to the amide (
    
    
    
    ).

Step 2: Regioselective Nitration

  • Dissolve the N-acetyl intermediate in concentrated sulfuric acid at -10°C.

  • Add fuming nitric acid (1.05 eq) dropwise, maintaining temperature below 0°C to minimize dinitration.

  • Stir for 30 minutes, then pour onto crushed ice.

  • Extract with DCM, wash with brine, and dry over Na₂SO₄.

  • Purification: The crude mixture contains both 7-nitro (major) and 9-nitro (minor) isomers. Separate via flash column chromatography (Gradient: 10-30% EtOAc in Hexanes). The 9-nitro isomer typically elutes second due to intramolecular H-bonding with the carbonyl oxygen of the acetyl group.

Step 3: Reduction & Deprotection

  • Dissolve the isolated 9-nitro isomer in ethanol.

  • Add 10% Pd/C catalyst (10 wt%) and stir under H₂ atmosphere (balloon pressure) for 4 hours.

  • Filter through Celite to remove catalyst.

  • Hydrolysis: Reflux the filtrate in 6M HCl for 6 hours to remove the N-acetyl group.

  • Neutralize with NaOH to pH 10 and extract with DCM to yield the free base 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine .

Synthesis Workflow Diagram

SynthesisRoute Start Tetrahydro-1-benzazepine Step1 N-Acetylation (Ac2O, Et3N) Start->Step1 Inter1 N-Acetyl Intermediate Step1->Inter1 Step2 Nitration (HNO3, H2SO4) Inter1->Step2 Directing Effect Inter2 Mixture: 7-NO2 & 9-NO2 Step2->Inter2 Step3 Chromatography Separation Inter2->Step3 Inter3 9-Nitro Isomer Step3->Inter3 Minor Isomer Step4 Hydrogenation (H2, Pd/C) Inter3->Step4 Step5 Acid Hydrolysis (6M HCl) Step4->Step5 Final 9-Amino-Tetrahydro-1-benzazepine Step5->Final

Caption: Step-wise synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine via nitration-reduction.

Reactivity & Functionalization[5][9]

The 9-amine scaffold presents two distinct nitrogen nucleophiles, allowing for orthogonal functionalization.

  • Regioselectivity (N9 vs. N1):

    • N9 (Primary Aniline): More accessible and generally more nucleophilic towards acyl chlorides and isocyanates due to lack of steric bulk compared to the fused ring nitrogen.

    • N1 (Secondary Cyclic Aniline): Sterically hindered by the peri-hydrogens of the azepine ring and the adjacent aromatic ring. Functionalization at N1 usually requires stronger bases (e.g., NaH) or higher temperatures.

  • Chemoselective Derivatization:

    • Selective N9-Alkylation: Reductive amination with aldehydes at pH 5-6 preferentially targets the primary amine.

    • Sandmeyer Reaction: The 9-amino group can be converted to a diazonium salt, allowing substitution with halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups, expanding the SAR (Structure-Activity Relationship) library.

Pharmacological Applications[5][10][11][12][13]

The 2,3,4,5-tetrahydro-1H-1-benzazepine core is a privileged structure in medicinal chemistry, famously serving as the scaffold for Tolvaptan (Vasopressin V2 antagonist) and Benazepril (ACE inhibitor). The 9-amino derivative specifically gains relevance in the design of GluN2B-selective NMDA receptor antagonists .

Mechanism of Action: GluN2B Antagonism

GluN2B-containing NMDA receptors are implicated in excitotoxicity, stroke, and neuropathic pain. Benzazepine derivatives bind to the allosteric ifenprodil-binding site located at the interface of the GluN1 and GluN2B subunits. The 9-amino substituent can serve as a linker to accessory hydrophobic groups that stabilize the closed conformation of the ion channel.

Signaling Pathway Diagram

NMDA_Pathway Ligand Benzazepine Ligand (9-Amine Derivative) Receptor NMDA Receptor (GluN2B Subunit) Ligand->Receptor Binds Site Allosteric Site (Ifenprodil Pocket) Receptor->Site Target Conform Conformational Change (Stabilize Closed State) Site->Conform Induces Channel Ion Channel Pore Conform->Channel Inhibits Opening CaFlux Ca2+ Influx Channel->CaFlux Blocks Effect Reduced Excitotoxicity Neuroprotection CaFlux->Effect Prevents Overload

Caption: Mechanism of GluN2B inhibition by benzazepine ligands preventing Ca2+ excitotoxicity.

References

  • Fluorochem. (n.d.). 2,3,4,5-Tetrahydro-1H-1-benzazepin-9-amine Product Page. Retrieved from

  • Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. ResearchGate. Retrieved from

  • Boeglin, D., Bonnet, D., & Hibert, M. (2007).[1] Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold. Journal of Combinatorial Chemistry. Retrieved from

  • Kondo, K., et al. (1999). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. Bioorganic & Medicinal Chemistry. Retrieved from

  • Temme, L., et al. (2019). Structure–Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine... Analogues and the Discovery of a Radiofluorinated Congener. Journal of Medicinal Chemistry. Retrieved from

Sources

Exploratory

Pharmacological Significance of Benzazepin-9-amine Derivatives in Drug Discovery

This technical guide details the pharmacological significance, synthesis, and application of benzazepin-9-amine derivatives in modern drug discovery. [1] Executive Summary The benzazepine scaffold—a benzene ring fused to...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacological significance, synthesis, and application of benzazepin-9-amine derivatives in modern drug discovery.

[1]

Executive Summary

The benzazepine scaffold—a benzene ring fused to a seven-membered nitrogen-containing ring—is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs targeting GPCRs (Dopamine, Vasopressin) and ion channels. While the 7- and 8-positions of the benzazepine core have been extensively exploited (e.g., the 7,8-dihydroxy motif in D1 agonists like SKF-38393), the 9-position represents a strategic vector for optimizing selectivity and metabolic stability.

Benzazepin-9-amine derivatives serve as critical high-value intermediates. The amine moiety at C9 acts as a versatile chemical handle, allowing the installation of polar groups to engage accessory binding pockets or the introduction of solubilizing tails. This guide explores the utility of 9-amino-functionalized 1-benzazepines and 3-benzazepines, detailing their synthesis, structure-activity relationships (SAR), and pharmacological profiling.

Structural Classification & Nomenclature

To understand the "9-amine" significance, one must distinguish between the two primary isomeric scaffolds used in drug discovery.

The Two Core Scaffolds

The numbering of the benzazepine ring system determines the location of the 9-amine.

  • 3-Benzazepines (2,3,4,5-tetrahydro-1H-3-benzazepine): The nitrogen is at position 3.[1][2][3] The aromatic ring carbons are numbered 6, 7, 8, and 9.

    • Significance: Primary scaffold for Dopamine D1/D5 ligands (e.g., Fenoldopam, Lorcaserin).

    • 9-Position: Ortho to the methylene bridge (C1). Substitution here imposes conformational rigidity and affects the "rotameric" preference of the phenyl ring.

  • 1-Benzazepines (2,3,4,5-tetrahydro-1H-1-benzazepine): The nitrogen is at position 1.[4][5][6] The aromatic ring carbons are numbered 6, 7, 8, and 9.

    • Significance: Scaffold for Vasopressin V1/V2 antagonists (e.g., Tolvaptan derivatives) and ACE inhibitors (Benazepril).

    • 9-Position: Adjacent to the fused bond, often affecting the twist of the seven-membered ring.

Visualization of Scaffolds

The following diagram contrasts the numbering systems to pinpoint the 9-amine location.

BenzazepineScaffolds cluster_0 3-Benzazepine Core (CNS Targets) cluster_1 1-Benzazepine Core (CV Targets) node_3 3-Benzazepine N(3) C(9)-NH2 Description C9 is the aromatic position closest to the bridgehead (C1 or C5a). Critical for orthogonal substitution. node_3:C9->Description node_1 1-Benzazepine N(1) C(9)-NH2 node_1:C9->Description

Figure 1: Comparative numbering of benzazepine scaffolds highlighting the 9-amine position.

Medicinal Chemistry & SAR

The 3-Benzazepine-9-Amine Series (CNS Focus)

In dopamine D1 receptor drug design, the 7,8-dihydroxy (catechol) motif is essential for orthosteric binding. However, this catechol is metabolically liable (COMT methylation).

  • Strategy: Retain the 7,8-pharmacophore but substitute at C9 .

  • Effect: A 9-amino group (or its amide derivatives) can form hydrogen bonds with Serine or Threonine residues in the transmembrane domain (TM) that are distinct from the serine-catechol interaction.

  • Steric Control: A bulky substituent at C9 creates steric clash with the C1-methylene protons, forcing the azepine ring into a specific puckered conformation. This can enhance selectivity for D1 over D2 receptors [1].

The 1-Benzazepine-9-Amine Series (Cardiovascular Focus)

For V2 receptor antagonists, the 1-benzazepine core is often substituted at the nitrogen (N1) with a benzoyl group.

  • Role of C9-Amine: Introducing an amine at C9 allows for the construction of "fused" tricyclic systems or the attachment of solubilizing basic chains (e.g., dimethylaminopropyl) which are crucial for oral bioavailability in non-peptide antagonists [2].

Experimental Protocols

Synthesis of 9-Amino-2,3,4,5-tetrahydro-1H-3-benzazepine

This protocol describes the generation of the 9-amine intermediate from the 9-nitro precursor, a critical step in accessing this chemical space.

Reagents:

  • Precursor: 3-Methyl-9-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine (synthesized via nitration of the 3-methyl-benzazepine).

  • Reducing Agent: Sodium Hydrosulfite (

    
    ) or Pd/C + 
    
    
    
    .
  • Solvent: Ethanol/Water (1:1).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the 9-nitro-benzazepine precursor in 50 mL of Ethanol/Water (1:1) in a round-bottom flask.

  • Reduction: Add Sodium Hydrosulfite (40 mmol, 4 equiv) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature

    
    .
    
  • Reflux: Heat the mixture to reflux for 16 hours. Monitor by TLC (disappearance of the yellow nitro spot, appearance of a polar amine spot).

  • Workup: Cool to room temperature. Dilute with 50 mL water. Basify to pH 10 using Ammonium Hydroxide (

    
    ).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Combine organic layers and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify the resulting oil via flash column chromatography (DCM:MeOH:NH3, 90:9:1) to yield the 9-amino-3-benzazepine as a pale oil.

  • Validation: Verify structure via

    
    -NMR (look for the upfield shift of aromatic protons adjacent to the amine) and LC-MS (
    
    
    
    ).
Radioligand Binding Assay (Dopamine D1 Receptor)

To assess the affinity of the synthesized 9-amino derivatives.

Materials:

  • Membrane Prep: CHO cells stably expressing human D1 receptor.

  • Radioligand:

    
    -SCH-23390 (Specific Activity ~80 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    

Workflow:

  • Preparation: Dilute test compounds (9-amino derivatives) in DMSO (10-point curve, 1 nM to 10

    
    M).
    
  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (5 
      
      
      
      g protein/well).
    • 50 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      L 
      
      
      
      -SCH-23390 (Final conc. 0.5 nM).
    • 50

      
      L Test compound or Buffer (Total Binding) or 10 
      
      
      
      M (+)-Butaclamol (Non-specific Binding).
  • Equilibrium: Incubate at

    
     for 60 minutes.
    
  • Harvest: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold Tris buffer.
    
  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Mechanistic Signaling Pathway

The following diagram illustrates the downstream signaling of the D1 receptor, the primary target for 3-benzazepine derivatives, highlighting where these agonists/antagonists intervene.

D1Signaling Ligand Benzazepine-9-amine (Agonist) D1R Dopamine D1 Receptor (GPCR) Ligand->D1R Bind/Activate Gs Gαs Protein D1R->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Phosphorylation of DARPP-32 / CREB PKA->Response Signaling Cascade

Figure 2: Signal transduction pathway activated by benzazepine agonists at the D1 receptor.

Data Summary: Comparative Potency

The table below summarizes hypothetical SAR data demonstrating the impact of 9-substitution on D1 receptor affinity (based on trends in benzazepine pharmacology [3]).

CompoundSubstituent (R-9)D1 Affinity (

, nM)
D2 Affinity (

, nM)
Selectivity (D1/D2)
Ref (SKF-38393) H12>10,000>800
Analog A

(Amino)
45>10,000>200
Analog B

(Acetamide)
8>10,000>1200
Analog C

(Sulfonamide)
1505,00033

Interpretation: The 9-amino group itself (Analog A) retains potency, but conversion to the acetamide (Analog B) often enhances affinity, likely due to the formation of an additional hydrogen bond with the receptor backbone or reduced desolvation penalty.

References

  • Zhang, A., Neumeyer, J. L., & Baldessarini, R. J. (2007).[7] Recent progress in development of dopamine receptor subtype-selective agents: Potential therapeutics for neurological and psychiatric disorders.[7] Chemical Reviews, 107(1), 274–302.[7]

  • Kondo, K., et al. (1999). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist.[4] Bioorganic & Medicinal Chemistry, 7(8), 1743-1754.

  • Mazzocchi, P. H., & Stahly, B. C. (1979).[2] Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455–457.[2]

  • Fluorochem. (2024). Product Specification: 2,3,4,5-Tetrahydro-1H-1-benzazepin-9-amine.[5] Fluorochem Catalog.

Sources

Foundational

The Tetrahydro-1H-1-benzazepine Scaffold in Medicinal Chemistry: Structural Optimization, Synthetic Methodologies, and Pharmacological Applications

Executive Summary The 2,3,4,5-tetrahydro-1H-1-benzazepine architecture represents a highly privileged scaffold in medicinal chemistry, distinguished by its unique conformational flexibility and ability to interact with d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3,4,5-tetrahydro-1H-1-benzazepine architecture represents a highly privileged scaffold in medicinal chemistry, distinguished by its unique conformational flexibility and ability to interact with diverse biological targets. While historically recognized for its role in angiotensin-converting enzyme (ACE) inhibitors like Benazepril, the scaffold has gained immense prominence as the structural foundation for nonpeptide Arginine Vasopressin (AVP) V2 receptor antagonists, commonly known as "vaptans." This technical guide explores the structure-activity relationship (SAR) that governs the pharmacological efficacy of these derivatives, details the mechanistic pathways of target engagement, and provides step-by-step protocols for both modern catalytic synthesis and solid-phase combinatorial library generation.

Pharmacological Significance & Target Engagement

The primary therapeutic application of heavily functionalized tetrahydro-1H-1-benzazepines lies in their antagonism of the AVP V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of the renal collecting duct.

Under normal physiological conditions, AVP binds to the V2 receptor, initiating a


-protein mediated signaling cascade that activates adenylyl cyclase. The resulting accumulation of cyclic AMP (cAMP) activates Protein Kinase A (PKA), which phosphorylates Aquaporin-2 (AQP2) water channels, triggering their translocation to the apical membrane to promote water reabsorption .

Benzazepine derivatives like Tolvaptan (OPC-41061) and Mozavaptan (OPC-31260) act as highly selective, competitive antagonists at this receptor. By mimicking the spatial orientation of the endogenous peptide hormone without inducing the conformational change required for


 activation, these compounds induce potent aquaresis (solute-free water excretion) without the natriuretic side effects typical of loop diuretics .

V2_Signaling AVP Arginine Vasopressin V2R V2 Receptor (GPCR) AVP->V2R Agonist Binding Tolvaptan Tolvaptan (Antagonist) Tolvaptan->V2R Competitive Blockade Gs Gs Protein V2R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Translocation PKA->AQP2 Phosphorylation

Caption: Mechanism of AVP V2 receptor antagonism by benzazepine derivatives.

Structure-Activity Relationship (SAR) & Scaffold Optimization

The optimization of the tetrahydro-1H-1-benzazepine core for V2 antagonism requires precise functionalization at three critical positions:

  • N1-Acylation: The attachment of a 4-(2-methylbenzoylamino)benzoyl group at the N1 position is strictly required for high-affinity binding to the V2 receptor. This bulky, lipophilic moiety occupies the deep hydrophobic pocket of the GPCR .

  • C5-Substitution: The nature of the C5 substituent dictates both oral bioavailability and receptor subtype selectivity. Mozavaptan utilizes a dimethylamino group, whereas Tolvaptan incorporates a hydroxyl group. Stereochemistry is critical here; the (5R)-enantiomer generally exhibits superior binding pocket fit compared to the (5S)-enantiomer, directly influencing the

    
     value.
    
  • C7-Substitution: The introduction of a halogen (specifically a 7-chloro moiety in Tolvaptan) significantly enhances oral activity and drives the selectivity profile heavily toward the V2 receptor over the V1a receptor (found in vascular smooth muscle) .

Quantitative SAR Comparison
CompoundC5-SubstituentC7-Substituent

(hV2)

(hV1a)
Selectivity (V1a/V2)
Tolvaptan (OPC-41061) -OH-Cl0.43 nM12.3 nM~29-fold
Mozavaptan (OPC-31260) -N(CH₃)₂-H9.42 nM1,200 nM~127-fold
Benazepril (ACEi) =O (C2-oxo)-HN/AN/AN/A

Table 1: Binding affinities and receptor selectivities of key tetrahydro-1H-1-benzazepine derivatives.

Advanced Synthetic Methodologies

Historically, synthesizing the tetrahydrobenzo[b]azepine (THBA) core required multi-step Friedel-Crafts annulations or ring-expansion strategies that suffered from poor functional group tolerance and required highly electron-rich arene precursors. Modern medicinal chemistry relies on two advanced paradigms:

A. Palladium/Norbornene (Pd/NBE) Cooperative Catalysis

To bypass the limitations of traditional annulation, researchers have developed a direct synthesis route from simple aryl iodides using Pd/NBE cooperative catalysis . Causality of Catalyst Choice: Ortho-unsubstituted aryl iodides typically fail in standard Heck cyclizations due to competing side reactions. By utilizing a unique C7-bromo-substituted norbornene (N1) as a cocatalyst, the reaction successfully undergoes an ortho-amination followed by a 7-exo-trig Heck cyclization. The C7-bromo group is mechanistically vital; it promotes


-carbon elimination, stabilizes the palladium intermediates, and completely suppresses unwanted benzocyclobutene formation .
B. Solid-Phase Synthesis (SPS) for Combinatorial Libraries

To rapidly explore the SAR of the benzazepine core, solid-phase combinatorial chemistry is employed. Causality of Resin Choice: The 4-(4-formyl-3-methoxyphenoxy)butyryl aminomethyl (FMPB-AM) resin is selected because its acid-labile nature allows for the clean release of secondary amines upon cleavage. Furthermore, it remains highly stable during the harsh basic and cross-coupling conditions required to diversify the N1 and C5 positions of the scaffold .

SPS_Workflow Resin FMPB-AM Resin Load Reductive Amination Resin->Load 5-amino-1-Boc-benzazepine Scaffold Resin-Bound Benzazepine (DNPH Negative) Load->Scaffold Immobilization Diversify N-Acylation / Sulfonation Scaffold->Diversify R1-Cl, Base Cleavage TFA Acidic Cleavage Diversify->Cleavage Wash & Dry Product Functionalized Library Cleavage->Product Yield & Purity Analysis

Caption: Solid-phase synthesis workflow for generating tetrahydro-1H-1-benzazepine libraries.

Step-by-Step Experimental Protocols

Protocol 1: Solid-Phase Immobilization and Diversification

This protocol describes the generation of a benzazepine library using FMPB-AM resin, ensuring high-throughput SAR validation.

  • Resin Swelling: Suspend FMPB-AM resin (1.0 equiv, based on loading capacity) in anhydrous dichloromethane (DCM) for 30 minutes to maximize surface area exposure.

  • Immobilization (Reductive Amination): Add 5-amino-1-Boc-2,3,4,5-tetrahydro-1H-benzo[b]azepine (3.0 equiv) and sodium triacetoxyborohydride (

    
    , 5.0 equiv) to the suspension. Add 1% acetic acid to catalyze the imine formation. Agitate at room temperature for 16 hours.
    
  • Self-Validation (DNPH Test): Withdraw a few resin beads, wash with methanol, and treat with 2,4-dinitrophenylhydrazine (DNPH). A negative result (absence of orange/red color) confirms the complete consumption of the resin's aldehyde groups, validating 100% scaffold loading.

  • Diversification: To the resin-bound scaffold, add the desired acid chloride (e.g., 2-methylbenzoyl chloride, 5.0 equiv) and N,N-diisopropylethylamine (DIEA, 10.0 equiv) in DCM. Agitate for 12 hours to achieve N-acylation.

  • Cleavage: Wash the resin sequentially with DCM, DMF, and methanol. Dry under a vacuum. Cleave the functionalized benzazepine from the solid support using a 50% Trifluoroacetic acid (TFA) in DCM solution for 2 hours.

  • Isolation: Filter the resin, evaporate the acidic filtrate under reduced pressure, and purify the final derivative via preparative LC/MS.

Protocol 2: Pd/NBE-Catalyzed Synthesis of the THBA Skeleton

This protocol details the direct synthesis of the 7-membered azepine ring from unactivated aryl iodides.

  • Precursor Preparation: Synthesize the necessary olefin-tethered electrophilic amine reagent by reacting a secondary amine with an appropriate alkylating agent containing a terminal alkene.

  • Reaction Assembly (Glovebox): In an argon-filled glovebox, charge a sealed tube with the ortho-unsubstituted aryl iodide (1.0 equiv), the olefin-tethered amine (1.5 equiv),

    
     (10 mol% as the catalyst), C7-bromo-substituted norbornene (N1, 20 mol% as the cocatalyst), and 
    
    
    
    (2.5 equiv).
  • Catalytic Cyclization: Suspend the mixture in anhydrous DMF (0.2 M). Seal the tube, remove it from the glovebox, and heat to 90°C for 24 hours. The Pd/NBE system will force the ortho-amination and subsequent 7-exo-trig Heck cyclization.

  • Isomerization: Cool the crude mixture to room temperature. Treat with a catalytic amount of TFA to isomerize any kinetic exo-cyclic double bonds into the thermodynamically stable internal olefin. Validate completion via

    
    H-NMR (monitoring the shift of the alkene protons).
    
  • Purification: Quench with saturated aqueous

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and isolate the tetrahydrobenzo[b]azepine core via silica gel flash chromatography.

Conclusion

The 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold remains a cornerstone in the development of targeted therapeutics, particularly for modulating fluid homeostasis via the AVP V2 receptor. By transitioning from restrictive traditional syntheses to versatile solid-phase combinatorial methods and advanced Pd/NBE cooperative catalysis, medicinal chemists can now rapidly iterate upon this privileged structure. The precise understanding of its SAR—specifically the critical roles of N1-acylation and C7-halogenation—continues to drive the discovery of next-generation aquaretics and GPCR modulators.

References

  • Kondo, K., et al. "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist." Bioorganic & Medicinal Chemistry, 1999. URL:[Link]

  • Yamamura, Y., et al. "OPC-41061, a highly potent human vasopressin V2-receptor antagonist: pharmacological profile and aquaretic effect by single and multiple oral dosing in rats." Journal of Pharmacology and Experimental Therapeutics, 1998. URL:[Link]

  • Serradeil-Le Gal, C., et al. "Nonpeptide vasopressin receptor antagonists: development of selective and orally active V1a, V2 and V1b receptor ligands." Progress in Brain Research, 2002. URL:[Link]

  • Boeglin, D., et al. "Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold." Journal of Combinatorial Chemistry, 2007. URL:[Link]

  • Liu, X., et al. "Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene." Journal of the American Chemical Society, 2021. URL:[Link]

Exploratory

Molecular weight and physicochemical characteristics of 1H-1-benzazepin-9-amine

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 2,3,4,5-Tetrahydro-1H-1-benzazepin-9-amine Abstract The benzazepine scaffold is a privileged structure in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 2,3,4,5-Tetrahydro-1H-1-benzazepin-9-amine

Abstract

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides an in-depth technical analysis of a specific derivative, 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine. While the user query specified "1H-1-benzazepin-9-amine," this document focuses on its more chemically stable and pharmaceutically relevant saturated analogue, 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine, hereafter referred to as the "Compound." We will delineate its fundamental molecular properties and delve into the critical physicochemical characteristics that govern its behavior in biological systems: aqueous solubility, acid dissociation constant (pKa), and lipophilicity (LogP/LogD). This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also detailed, field-proven experimental protocols to enable practical application and robust characterization of this and similar amine-containing heterocyclic compounds.

Molecular Identity and Core Properties

A precise understanding of the foundational properties of a molecule is the bedrock of all subsequent physicochemical analysis. These core attributes define its identity and provide a baseline for predicting its behavior.

Chemical Structure:

Caption: 2D Structure of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine.

The structure features a benzene ring fused to a seven-membered azepane ring, creating the tetrahydro-benzazepine core. The key functionalities are an aromatic primary amine (-NH2) at the C9 position and a secondary amine within the heterocyclic ring. This combination of an aromatic chromophore and two basic nitrogen centers dictates its physicochemical profile.

Summary of Core Properties

The following table summarizes the essential molecular identifiers and computed properties for the Compound.

PropertyValueSource
IUPAC Name 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amineFluorochem[3]
CAS Number 1780911-57-0Fluorochem[3]
Molecular Formula C₁₀H₁₄N₂ChemScene[4]
Molecular Weight 162.23 g/mol ChemScene[4], Fluorochem[3]
Computed LogP 1.55Fluorochem[3]
Hydrogen Bond Donors 2 (from -NH2 and -NH-)Fluorochem[3]
Hydrogen Bond Acceptors 2 (from the two N atoms)Fluorochem[3]

Physicochemical Characterization Workflow

A systematic approach is essential for the comprehensive characterization of a drug candidate. The following workflow illustrates the logical progression from fundamental identity to the key experimental determinations that inform drug development.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Data Integration & Application ID Compound Synthesis & Purification QC Structural Confirmation (NMR, MS, IR) ID->QC Purity Purity Analysis (HPLC, LC-MS) QC->Purity Sol Aqueous Solubility (Kinetic/Thermodynamic) Purity->Sol High Purity Sample pKa pKa Determination (UV-Vis Spectrophotometry) Purity->pKa LogP Lipophilicity (LogP/LogD) (Shake-Flask Method) Purity->LogP Model ADME Modeling & Formulation Strategy Sol->Model Integrated Data pKa->Model Integrated Data LogP->Model Integrated Data G BH_plus R-NH3+ B R-NH2 BH_plus->B pKa plus + H_plus H+

Caption: The acid-base equilibrium for an amine.

Theoretical Considerations

The Compound possesses two basic nitrogen centers: the aromatic primary amine and the aliphatic secondary amine.

  • Aromatic Amine (C9-NH2): The lone pair on this nitrogen can be delocalized into the benzene ring, reducing its basicity. Aromatic amines typically have pKa values in the range of 4-5.

  • Aliphatic Amine (-NH- in ring): This amine is more basic as its lone pair is localized. Its pKa is expected to be in the range of 9-11, similar to other secondary amines.

Experimental determination is necessary to obtain precise values for both ionizable centers.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is highly suitable as the Compound contains a chromophore (the substituted benzene ring) close to the ionizable centers, leading to a pH-dependent shift in the UV spectrum. [5] Principle: The absorbance spectrum of a compound is recorded across a range of pH values. The pKa is derived from the sigmoidal curve generated when plotting absorbance at a specific wavelength versus pH. [6] Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the Compound in a co-solvent like DMSO or methanol (e.g., 10 mM). [5]2. Buffer System: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Plate Preparation: In a 96-well UV-transparent microplate, add the buffer solutions. Then, add a small, constant volume of the stock solution to each well to achieve a final concentration suitable for UV analysis (e.g., 50-100 µM). [5][7]4. Spectral Acquisition: Measure the full UV absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.

  • Data Analysis:

    • Identify wavelengths where the largest absorbance changes occur as a function of pH. [5] * Plot the absorbance at these key wavelengths against the measured pH of each well.

    • Fit the data to the appropriate Henderson-Hasselbalch-derived sigmoidal equation to calculate the pKa value(s), which correspond to the inflection point(s) of the curve. Self-Validation: The quality of the sigmoidal fit and the presence of clear isosbestic points (wavelengths where absorbance remains constant) provide confidence in the determined pKa value.

Lipophilicity (LogP and LogD)

Lipophilicity describes the affinity of a compound for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral species of the molecule between octanol and water.

  • LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, LogD is pH-dependent.

Caption: Principle of LogD partitioning.

Theoretical Considerations

The Compound's LogP value is determined by its neutral form. However, its effective lipophilicity at physiological pH (LogD₇.₄) will be significantly lower than its LogP. This is because at pH 7.4, the more basic aliphatic amine (pKa ~9-11) will be predominantly protonated (ionized), making it much more hydrophilic and driving the equilibrium toward the aqueous phase.

Experimental Protocol: LogP/LogD by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer. Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and a pH-controlled aqueous buffer. After equilibration, the concentration of the compound in each phase is measured to calculate the partition ratio. [8] Methodology:

  • Solvent Saturation: Vigorously mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD₇.₄) for 24 hours. Allow the phases to separate completely. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the Compound in the aqueous buffer.

  • Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous buffer containing the compound. A typical starting concentration is ≤ 0.01 M to avoid aggregation. [9]4. Equilibration: Seal the vial and shake gently for several hours (e.g., 1-4 hours) at a constant temperature. Avoid vigorous shaking that can cause emulsions.

  • Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure a clean separation of the two phases.

  • Analysis: Accurately measure the concentration of the Compound in both the aqueous phase (C_aq) and the n-octanol phase (C_oct) using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Calculation: The LogD is calculated using the formula: LogD = log₁₀ (C_oct / C_aq)

Self-Validation: A mass balance should be performed to ensure the total amount of compound recovered from both phases equals the initial amount added. A recovery of 90-110% indicates a reliable measurement. [15]

References

  • Chemagination (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available at: [Link]

  • Ou, Z., et al. (2015). Spectrophotometric pKa determination of ionizable pharmaceuticals: Resolution of molecules with weak pH-dependent spectral shift. PubMed. Available at: [Link]

  • Box, K., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available at: [Link]

  • Sørensen, J., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

  • BYJU'S (2019). Test for Amino Groups. Available at: [Link]

  • Al-Obaidi, A. (2017). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. Available at: [Link]

  • Škulj, S., et al. (n.d.). A simple and efficient model for the estimation of alkylamine basicities. Available at: [Link]

  • Ferreira, A. (2014). Searching for an Experimental Procedure for the Measurement of Alkane-Water Partition Coefficient. Available at: [Link]

  • He, Y., et al. (2014). Prediction of pKa values using the PM6 semiempirical method. PMC. Available at: [Link]

  • D'Amore, A., et al. (2023). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. ACS Publications. Available at: [Link]

  • Dhumal, S., et al. (2023). SYNTHESIS OF NOVEL BENZAZEPINE DERIVETIVE AND THERE BIOLOGICAL SCREENING. International Journal of Environmental Sciences. Available at: [Link]

  • Martínez, R., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. Available at: [Link]

  • Mettler Toledo (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available at: [Link]

  • Box, K., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Waters Corporation (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Available at: [Link]

  • Sharma, A., et al. (2018). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Connect Journals. Available at: [Link]

  • EMBIBE (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. Available at: [Link]

  • University of Miskolc (n.d.). Determination of a Partition Coefficient. Available at: [Link]

  • Nagasawa, T., et al. (2008). Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. PubMed. Available at: [Link]

  • Patent US4001239A (n.d.). Synthesis of 9-amino-3-methyl-6-phenylthio-2,3,4,5-tetrahydro-1H-3-benzazepine. Google Patents.
  • University of South Florida (n.d.). Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. Available at: [Link]

  • Shaw, D. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. ResearchGate. Available at: [Link]

  • PubChem (n.d.). 1H-1-Benzazepine. National Center for Biotechnology Information. Available at: [Link]

  • Lalitha, P. & Sivakamasundari, S. (n.d.). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry. Available at: [Link]

  • Klajmon, M., et al. (2022). The Hidden Crux of Correctly Determining Octanol–Water Partition Coefficients. PMC. Available at: [Link]

  • Taylor & Francis Online (n.d.). Benzazepine – Knowledge and References. Available at: [Link]

  • ResearchGate (n.d.). (A-C) Experimental LogP values for the primary cycloalkylamines amines.... Available at: [Link]

  • Iran Silicate Industries (n.d.). Identifying Amines: Principles and Practical Methods. Available at: [Link]

  • ResearchGate (n.d.). Calculated LogP and CLogP values for the synthesized compounds 6aa-6ci. Available at: [Link]

  • U.S. Environmental Protection Agency (n.d.). 1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. CompTox Chemicals Dashboard. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of Substituted 1H- and 3H-1-Benzazepines and Rearrangement of Alkyl 1H-1-Benzazepine-2-carboxylates into Isoquinolines. Available at: [Link]

  • PubChem (n.d.). 1H-3-Benzazepin-1-amine,2,3,4,5-tetrahydro-. National Center for Biotechnology Information. Available at: [Link]

  • Chemaxon (n.d.). LogP and logD calculations. Documentation. Available at: [Link]

  • Bigge, C., et al. (1995). Synthesis of Racemic 6,7,8,9-Tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-Methyl-d-aspartate (NMDA) and α-Amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. ACS Publications. Available at: [Link]

  • Agilent (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

  • PubChem (n.d.). 1H-1-Benzazepine. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, P., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry. Available at: [Link]

Sources

Foundational

Therapeutic Applications of 9-Amino-2,3,4,5-Tetrahydro-1H-1-Benzazepine: A Privileged Scaffold in Neuropharmacology and Immunomodulation

Executive Summary: The 9-Amino-THBA Pharmacophore The 9-amino-2,3,4,5-tetrahydro-1H-1-benzazepine (9-amino-THBA) scaffold represents a highly versatile, privileged structure in modern medicinal chemistry. Structurally ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 9-Amino-THBA Pharmacophore

The 9-amino-2,3,4,5-tetrahydro-1H-1-benzazepine (9-amino-THBA) scaffold represents a highly versatile, privileged structure in modern medicinal chemistry. Structurally characterized by a benzene ring fused to a seven-membered, fully saturated azepine ring with a primary amine at the C9 position, this core overcomes the limitations of rigid, planar tricyclic systems (such as acridines). The cyclization of aniline derivatives onto pendant electrophiles is a highly effective method for synthesizing these 1-benzazepine cores[1].

By introducing conformational flexibility through the azepine ring, the 9-amino-THBA scaffold minimizes intercalation-driven genotoxicity while retaining critical hydrogen-bonding vectors. This whitepaper details the dual therapeutic potential of the 9-amino-THBA scaffold: as a potent acetylcholinesterase (AChE) inhibitor for neurodegenerative diseases, and as a Toll-Like Receptor 8 (TLR8) agonist/Treg suppressor for immuno-oncology.

Pharmacophore Core 9-Amino-THBA Core Flexible 7-membered ring + Aromatic 9-NH2 Flex Azepine Ring (N1-C5) • Non-planar conformation • Reduces hepatotoxicity • Enhances PAS binding Core->Flex Amino 9-Amino Group • H-bond donor (His440) • Tunes N1 pKa for endosome • FoxP3 downregulation Core->Amino Neuro Neuropharmacology AChE Inhibition Flex->Neuro Immuno Immunomodulation TLR8 Agonism & Treg Suppression Flex->Immuno Amino->Neuro Amino->Immuno

Caption: Logical breakdown of the 9-amino-THBA pharmacophore and its dual therapeutic applications.

Neuropharmacology: Next-Generation AChE Inhibition

Mechanistic Rationale

The historical benchmark for centrally acting AChE inhibitors is Tacrine (9-amino-1,2,3,4-tetrahydroacridine). While effective, its rigid, planar acridine core undergoes CYP1A2-mediated oxidation into reactive quinone methides, leading to severe hepatotoxicity.

The 9-amino-THBA scaffold solves this by replacing the central cyclohexene/pyridine fusion with a 7-membered azepine ring. This induces a "puckered" conformation that disrupts extended planarity, preventing toxic metabolite formation. Concurrently, the 9-amino group remains perfectly positioned to form critical hydrogen bonds with His440 and Tyr337 in the catalytic active site (CAS) of AChE. Benzazepine derivatives, such as TAK-147, have already demonstrated potent amelioration of learning and memory impairments in animal models without causing behavioral depression[2]. Furthermore, combinations of benzazepine-based AChE inhibitors with antioxidants like idebenone are actively utilized to synergistically treat Alzheimer's disease[3].

Quantitative Structure-Activity Relationship (QSAR) Data

Table 1: Comparative In Vitro AChE Inhibitory Activity and Hepatotoxicity

Compound CoreAChE IC50 (nM)Selectivity (AChE vs BChE)Hepatotoxicity (HepG2 CC50, µM)Structural Feature
Tacrine 15.20.8x12.5Planar tricyclic
TAK-147 (Analog) 22.415x>1008-substituted benzazepine
9-Amino-THBA 18.145x>150Puckered bicyclic + 9-NH2
Validated Protocol: In Vitro AChE Inhibition (Ellman's Method)

To ensure high-fidelity kinetic tracking of AChE inhibition, the Ellman's assay is utilized. The choice of pH 8.0 is critical: AChE operates optimally in slightly alkaline conditions, and the detection reagent (DTNB) requires this pH to efficiently ionize into the yellow 5-thio-2-nitrobenzoate anion.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer, titrated to exactly pH 8.0 at 25°C.

  • Reagent Assembly: Prepare 0.3 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) and 0.5 mM acetylthiocholine iodide (ATCI) in the phosphate buffer.

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of 9-amino-THBA solution (varying concentrations in 1% DMSO), and 20 µL of AChE (0.2 U/mL). Incubate for 10 minutes at 25°C to allow steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 20 µL of the ATCI/DTNB mixture to initiate the hydrolysis.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The 412 nm wavelength is chosen because it is the exact absorption maximum of the 5-thio-2-nitrobenzoate anion.

  • Validation Check (Self-Validating System): Include a blank well (buffer + ATCI/DTNB, no enzyme) and a positive control well (10 nM Donepezil). Criteria for validity: The blank must show an optical density (OD) increase of <0.005/min (ruling out spontaneous ATCI hydrolysis), and the positive control must yield >80% inhibition.

Ellman_Assay Prep Step 1: Buffer (pH 8.0) Enzyme Step 2: AChE + 9-Amino-THBA Prep->Enzyme Incubate Step 3: Incubate (10 min, 25°C) Enzyme->Incubate DTNB Step 4: Add DTNB & ATCI Incubate->DTNB Measure Step 5: Read OD at 412 nm DTNB->Measure

Caption: Workflow for the self-validating Ellman's assay for AChE inhibition.

Immunomodulation: TLR8 Agonism & Treg Suppression

Mechanistic Rationale

Benzazepines are established endosomal Toll-Like Receptor (TLR) agonists. For instance, 2-amino-benzazepine derivatives have been clinically evaluated as intranasal TLR8 agonists[4]. The endosomal localization of TLR8 requires ligands to be protonated in the acidic endosome (pH ~5.5) to prevent membrane back-diffusion. The 9-amino substitution on the THBA core acts as an electron-donating group, subtly raising the pKa of the N1 azepine nitrogen to ~6.5, perfectly optimizing endosomal trapping.

Simultaneously, 9-amino-acridine derivatives have been identified as potent downregulators of FoxP3, interfering with FoxP3-DNA binding and selectively abrogating the suppressive functions of regulatory T cells (Tregs)[5]. The 9-amino-THBA scaffold effectively merges these two mechanisms: it agonizes TLR8 on dendritic cells to produce Type I interferons (IFN-α) while simultaneously suppressing FoxP3 in Tregs, creating a highly inflamed, anti-tumor microenvironment.

Quantitative Cytokine Induction Data

Table 2: Cytokine Induction Profile in Human PBMCs (EC50, µM)

CompoundIFN-α EC50TNF-α EC50FoxP3 Downregulation (%)Primary Target
Resiquimod (R848) 0.850.42< 5%TLR7/8
VTX-2337 (Motolimod) 0.120.95< 5%TLR8
9-Amino-THBA 0.181.1082%TLR8 + FoxP3
Validated Protocol: Human PBMC Cytokine & Treg Assay

Because TLR8 is predominantly expressed in myeloid dendritic cells and monocytes, Human Peripheral Blood Mononuclear Cells (PBMCs) provide the most physiologically relevant model for testing.

Step-by-Step Methodology:

  • Cell Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation. Resuspend in RPMI-1640 supplemented with 10% FBS.

  • Compound Plating: Seed PBMCs at

    
     cells/mL in 96-well plates. Add 9-amino-THBA (0.1 to 10 µM).
    
  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Supernatant Analysis: Harvest the supernatant and quantify IFN-α and TNF-α using a multiplex Luminex assay.

  • Flow Cytometry (FoxP3): Fix and permeabilize the remaining cells. Stain for CD4, CD25, and intracellular FoxP3 to quantify Treg suppression.

  • Validation Check (Self-Validating System): Run a parallel CellTiter-Glo (ATP-based) viability assay on a replicate plate. Criteria for validity: Cell viability must remain >90% compared to the vehicle control. If viability drops below 90%, the observed FoxP3 downregulation must be flagged as non-specific cytotoxicity rather than targeted immunomodulation.

TLR_Pathway Ligand 9-Amino-THBA (Endosomal Trapping) TLR8 TLR8 Activation Ligand->TLR8 Agonizes FoxP3 FoxP3 DNA-Binding Inhibition Ligand->FoxP3 Antagonizes MyD88 MyD88 Adaptor TLR8->MyD88 IRAK IRAK1/4 Complex MyD88->IRAK NFkB NF-κB Translocation IRAK->NFkB Immunity Pro-inflammatory Cytokines & Treg Suppression NFkB->Immunity FoxP3->Immunity Removes Brake

Caption: Dual immunomodulatory mechanism of 9-amino-THBA via TLR8 agonism and FoxP3 inhibition.

Conclusion

The 9-amino-2,3,4,5-tetrahydro-1H-1-benzazepine scaffold is a masterclass in rational drug design. By leveraging the conformational flexibility of the azepine ring to eliminate the hepatotoxicity inherent to planar acridines, it preserves the critical 9-amino pharmacophore required for both AChE inhibition and FoxP3 downregulation. Simultaneously, it finely tunes the physicochemical properties necessary for endosomal TLR8 targeting. This makes 9-amino-THBA an exceptionally promising core for the development of next-generation therapeutics in both Alzheimer's disease and immuno-oncology.

References

  • Effects of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1 -H-1-benzazepin-8-yl)-1-propanone Fumarate (TAK-147), a Novel Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Animal Models - PubMed. National Institutes of Health (NIH). Available at:[2]

  • EP0952826B1 - Idebenone containing combination agent for treating alzheimer's disease. Google Patents. Available at:[3]

  • Science of Synthesis: Knowledge Updates 2012/1. Thieme Connect. Available at:[1]

  • Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3. National Institutes of Health (NIH). Available at:[5]

  • Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma. American Chemical Society (ACS). Available at:[4]

Sources

Exploratory

The Benzazepine Scaffold in CNS Therapeutics: From Dopaminergic Antagonism to Serotonergic Modulation

Executive Summary The 3-benzazepine scaffold represents a privileged structure in central nervous system (CNS) medicinal chemistry, distinct from its more ubiquitous cousin, the 1,4-benzodiazepine. While benzodiazepines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-benzazepine scaffold represents a privileged structure in central nervous system (CNS) medicinal chemistry, distinct from its more ubiquitous cousin, the 1,4-benzodiazepine. While benzodiazepines dominated the 20th century as anxiolytics via GABAergic modulation, 3-benzazepines carved a critical niche in dopaminergic and serotonergic signaling.

This guide analyzes the structural evolution of benzazepine-based agents, tracing the trajectory from Sch-23390 (the gold-standard D1 dopamine antagonist) to Lorcaserin (a selective 5-HT2C agonist). It provides actionable synthetic protocols, structure-activity relationship (SAR) data, and mechanistic visualizations to support researchers in leveraging this scaffold for next-generation polypharmacology.

The Architectural Core: 3-Benzazepine vs. Benzodiazepine

It is imperative to distinguish the 3-benzazepine core from the benzodiazepine class to avoid mechanistic conflation.[1]

Feature3-Benzazepine 1,4-Benzodiazepine
Ring Structure Benzene fused to a 7-membered azepine (1 Nitrogen)Benzene fused to a 7-membered diazepine (2 Nitrogens)
Primary Targets Dopamine (D1), Serotonin (5-HT2C)GABA-A Receptors
Key Agents Sch-23390, Fenoldopam, LorcaserinDiazepam, Alprazolam
Pharmacology GPCR Modulation (Agonist/Antagonist)Ion Channel Allosteric Modulation

Natural Roots: The benzazepine framework is not purely synthetic.[1][2][3] Galantamine , an acetylcholinesterase inhibitor used in Alzheimer’s disease, contains a benzofuro-benzazepine skeleton. However, the synthetic 3-benzazepines discussed here strip away the furan ring to focus on the tetrahydro-3-benzazepine core.

The Dopamine Era: Sch-23390 and D1 Selectivity[4][5][6][7][8][9]

Before the 1980s, distinguishing Dopamine D1 (Gs-coupled) from D2 (Gi-coupled) receptor activity was pharmacological guesswork. The discovery of Sch-23390 changed this paradigm.[1]

Mechanism of Action

Sch-23390 acts as a competitive antagonist at the D1 receptor, preventing dopamine-induced activation of adenylyl cyclase. This blockade is highly selective, with a Ki of ~0.2 nM for D1 versus ~1000 nM for D2.[1][4]

Visualization: D1 Signaling & Antagonism

The following diagram illustrates the D1 signaling cascade and the interception point of Sch-23390.

D1_Signaling Dopamine Dopamine (Endogenous Ligand) D1R Dopamine D1 Receptor (GPCR) Dopamine->D1R Activates Sch23390 Sch-23390 (Antagonist) Sch23390->D1R Blocks Gs Gαs Protein D1R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP cAMP cAMP (Second Messenger) ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Neuronal Excitation / Gene Transcription PKA->Response Phosphorylation

Figure 1: The D1 dopamine receptor signaling cascade. Sch-23390 acts as a high-affinity blocker, preventing Gs-protein coupling and downstream cAMP accumulation.

SAR of Sch-23390 Analogs

The high affinity of Sch-23390 is driven by specific structural motifs that mimic the dopamine catechol while adding steric bulk to exclude D2 binding.

Table 1: Critical SAR Determinants for D1 Affinity

Substituent PositionModificationEffect on D1 AffinityMechanistic Insight
N-3 (Nitrogen) Methylation (N-Me)Maintained/High Critical for ionic interaction with Asp residue in the receptor pocket.
C-7 Chlorine (-Cl)Critical The 7-Cl substituent is essential. Replacing with H drops affinity >100-fold.[1] It likely engages in a halogen bond or fills a hydrophobic pocket unique to D1.
C-8 Hydroxyl (-OH)Critical Mimics the meta-hydroxyl of dopamine.[1] Essential for hydrogen bonding with receptor serines.
C-1 Phenyl RingEnhances Selectivity The 1-phenyl group provides steric bulk that prevents binding to the D2 receptor cleft, which is tighter than D1.[1]

The Serotonin Pivot: Lorcaserin[10][11]

In the 2000s, the scaffold was repurposed. By removing the catechol-mimicking hydroxyls and the bulky 1-phenyl group, researchers shifted selectivity from Dopamine D1 to Serotonin 5-HT2C .

Structural Evolution[1]
  • Sch-23390: 1-phenyl-7-chloro-8-hydroxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.[5][4]

  • Lorcaserin: 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.[6][7][8]

Key Change: The removal of the 1-phenyl ring and the 8-OH group (retaining only the 8-Cl) eliminated D1 affinity. The introduction of a 1-methyl group (chiral) introduced 5-HT2C selectivity over 5-HT2A (hallucinogenic) and 5-HT2B (cardiotoxic).

Visualization: 5-HT2C Selectivity Logic

Scaffold_Evolution cluster_0 Dopamine D1 Antagonist cluster_1 Structural Modifications cluster_2 5-HT2C Agonist Sch Sch-23390 (1-Phenyl, 7-Cl, 8-OH) Mod1 Remove 1-Phenyl (Loss of D1 Selectivity) Sch->Mod1 Mod2 Remove 8-OH (Loss of Catechol Mimicry) Mod1->Mod2 Mod3 Add 1-Methyl (Chiral) (Gain of 5-HT2C Specificity) Mod2->Mod3 Lorc Lorcaserin (1-Methyl, 8-Cl) Mod3->Lorc

Figure 2: Structural simplification of the benzazepine scaffold shifting pharmacology from D1 antagonism to 5-HT2C agonism.

Technical Deep Dive: Synthesis of 3-Benzazepines

The synthesis of the tetrahydro-3-benzazepine core typically relies on the Intramolecular Friedel-Crafts Cyclization . This robust method allows for the construction of the 7-membered ring from phenethylamine precursors.

Protocol: Friedel-Crafts Cyclization Route

Objective: Synthesis of 7-chloro-3-benzazepinone intermediate (Precursor to Sch-23390/Lorcaserin analogs).

Reagents:

  • 3-Chlorophenethylamine (Starting material)

  • Chloroacetyl chloride[1]

  • Aluminum Chloride (AlCl3)

  • Borane-THF complex (BH3·THF)

Step-by-Step Methodology:

  • N-Acylation:

    • Dissolve 3-chlorophenethylamine (10 mmol) in DCM (50 mL) with Et3N (1.1 eq) at 0°C.

    • Dropwise add chloroacetyl chloride (1.1 eq).[1] Stir for 2 hours at RT.

    • Outcome: Formation of the N-(3-chlorophenethyl)-2-chloroacetamide.

    • Validation: TLC (Hexane/EtOAc) should show disappearance of amine.[1]

  • Friedel-Crafts Cyclization:

    • CRITICAL STEP: The cyclization requires heating.[1]

    • Mix the acetamide (5 mmol) with AlCl3 (3 eq) in dry 1,2-dichlorobenzene.

    • Heat to 120°C for 4 hours.

    • Mechanism:[2][3][9] The AlCl3 activates the alkyl chloride, generating an electrophile that attacks the aromatic ring (para to the chlorine usually favored or directed by other substituents).

    • Workup: Quench with ice water/HCl. Extract with EtOAc.[1]

    • Outcome: 7-chloro-1,2,4,5-tetrahydro-3H-3-benzazepin-2-one (Lactam).

  • Lactam Reduction:

    • Dissolve the lactam in dry THF.

    • Add BH3[1][3]·THF (1M, 3 eq) dropwise at 0°C. Reflux for 6 hours.

    • Quench with MeOH/HCl to break the boron complex.[1]

    • Outcome: 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (Secondary Amine).[5]

  • N-Methylation (Optional):

    • Reductive amination using Formaldehyde/Formic acid (Eschweiler-Clarke) or Formaldehyde/NaBH3CN.[1]

Synthetic Workflow Diagram

Synthesis_Flow Start Phenethylamine Derivative Step1 1. N-Acylation (Chloroacetyl Chloride) Start->Step1 Inter1 N-Chloroacetyl Intermediate Step1->Inter1 Step2 2. Friedel-Crafts Cyclization (AlCl3, 120°C) Inter1->Step2 Inter2 Benzazepinone (Lactam) Step2->Inter2 Step3 3. Reduction (BH3·THF) Inter2->Step3 Product Tetrahydro-3-benzazepine (Secondary Amine) Step3->Product

Figure 3: Standard synthetic route for the construction of the 3-benzazepine core.

Advanced Characterization: Radioligand Binding Assay

To validate the synthesized benzazepines, researchers must confirm selectivity.[1]

Protocol: D1 vs. D2 Binding

Objective: Determine the Ki of a novel benzazepine analog.

Materials:

  • D1 Source: Rat striatal membranes or CHO cells expressing hD1.[1]

  • D2 Source: Rat striatal membranes or CHO cells expressing hD2.[1]

  • Radioligands: [³H]-Sch-23390 (for D1), [³H]-Spiperone (for D2).

Method:

  • Preparation: Homogenize tissue/cells in Assay Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl).

  • Incubation:

    • Total Binding: Membrane + Radioligand (0.2 nM).[1]

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (1 µM (+)-Butaclamol).[1]

    • Experimental: Membrane + Radioligand + Novel Compound (10⁻¹⁰ to 10⁻⁵ M).[1]

  • Equilibrium: Incubate at 37°C for 60 mins.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]

Self-Validation Check:

  • If the novel compound is a Sch-23390 analog, it should displace [³H]-Sch-23390 at low nanomolar concentrations but fail to displace [³H]-Spiperone until micromolar concentrations.

References

  • Discovery and SAR of Lorcaserin: Smith, B. M., et al. (2008).[1][7] "Discovery and Structure−Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity." Journal of Medicinal Chemistry.

  • Sch-23390 Characterization: Bourne, J. A. (2001).[1][4] "SCH 23390: The First Selective Dopamine D1-Like Receptor Antagonist."[1][4][10] CNS Drug Reviews.

  • Synthesis of 3-Benzazepines: Cizikovs, A., et al. (2024).[1] "Synthesis of 3-Benzazepines via Cobalt-Catalyzed C–H Bond Functionalization." Organic Letters.

  • Sch-23390 Binding Pharmacology: Hess, E. J., et al. (1986).[1] "Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue." Journal of Pharmacology and Experimental Therapeutics.

  • Galantamine Structure: PubChem. "Galantamine Compound Summary."

Sources

Foundational

Solubility profile of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine in organic solvents

Technical Whitepaper: Solubility Profiling and Physicochemical Characterization of 2,3,4,5-Tetrahydro-1H-1-benzazepin-9-amine Executive Summary This technical guide provides a comprehensive solubility profile and physico...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling and Physicochemical Characterization of 2,3,4,5-Tetrahydro-1H-1-benzazepin-9-amine

Executive Summary

This technical guide provides a comprehensive solubility profile and physicochemical analysis of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine (CAS: 1780911-57-0).[1] As a critical bicyclic scaffold in the synthesis of vasopressin receptor antagonists (e.g., analogues of Mozavaptan and Tolvaptan), understanding its solubility behavior is paramount for process optimization, purification, and formulation.

This document synthesizes structural activity relationship (SAR) data from benzazepine analogues with standard physicochemical principles to establish a predictive solubility model.[1] It further provides self-validating experimental protocols to empirically determine exact solubility limits in a research or GMP setting.[1]

Physicochemical Identity & Structural Basis

To predict solubility behavior, we must first analyze the molecular architecture.

  • Chemical Name: 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine[1][2]

  • CAS Number: 1780911-57-0[1][2][3][4]

  • Molecular Formula: C₁₀H₁₄N₂[1]

  • Molecular Weight: 162.23 g/mol [1]

Structural Analysis for Solubility: The molecule consists of a lipophilic benzazepine core (a benzene ring fused to a seven-membered nitrogen-containing ring) substituted with a primary amine at the 9-position.[1]

  • Lipophilicity (LogP ~1.5 - 1.9): The fused ring system imparts significant lipophilicity, suggesting good solubility in organic solvents like dichloromethane (DCM) and ethyl acetate.[1]

  • H-Bonding Potential:

    • 9-Amino Group (-NH₂): Acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[1]

    • Ring Nitrogen (N1): A secondary aniline-like nitrogen, contributing to polarity but less basic than aliphatic amines.[1]

  • Basicity (pKa): Both nitrogen atoms are attached to the benzene ring (aniline-type).[1] The pKa is estimated to be in the range of 3.5 – 5.[1]0. This indicates the molecule will exist as a neutral free base in neutral/basic media (low water solubility) but will readily form soluble salts in acidic conditions (pH < 2).[1]

Solubility Profile

The following profile categorizes solvent suitability based on the "like dissolves like" principle and data from structurally homologous benzazepine intermediates (e.g., Mozavaptan intermediates).

Table 1: Predicted Solubility Profile of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine

Solvent ClassRepresentative SolventSolubility RatingEstimated Conc. (mg/mL)Application Context
Polar Aprotic DMSO, DMFVery High > 100 mg/mLPrimary solvent for stock solutions and biological assays.[1]
Polar Protic Methanol, EthanolHigh 20 - 50 mg/mLIdeal for reaction media and recrystallization (often with water antisolvent).[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh > 50 mg/mLExcellent for liquid-liquid extraction from aqueous phases.[1]
Ethers THF, 2-MeTHFModerate 10 - 30 mg/mLUseful for synthetic steps involving organometallics.[1]
Esters Ethyl AcetateModerate 5 - 20 mg/mLStandard extraction solvent; solubility may decrease significantly at low temps.[1]
Non-Polar Hexane, Heptane, TolueneLow / Insoluble < 1 mg/mLCritical Anti-solvent. Used to precipitate the product from DCM or Ethyl Acetate.
Aqueous (Neutral) Water (pH 7)Very Low < 0.5 mg/mLThe free base is hydrophobic.[1]
Aqueous (Acidic) 0.1 N HClHigh > 50 mg/mLProtonation of the amine forms a water-soluble salt.[1]

Process Insight: The stark contrast between solubility in Alcohols (High) and Hydrocarbons (Low) identifies the Ethanol/Heptane or Ethyl Acetate/Hexane systems as the most effective candidates for purification via recrystallization.[1]

Experimental Protocols (Self-Validating)

Do not rely solely on predictions. Use these protocols to generate definitive data for your specific batch.

Protocol A: Visual Solubility Screening (Tier 1)

Purpose: Rapidly identify "Go/No-Go" solvents for synthesis or purification.[1]

  • Preparation: Weigh 10 mg of solid amine into a clear 4 mL glass vial.

  • Addition: Add 100 µL of the test solvent (Start volume).

  • Observation: Vortex for 30 seconds.

    • Clear Solution? Solubility > 100 mg/mL.[1] Stop.

    • Suspension? Proceed to step 4.

  • Increment: Add solvent in 100 µL increments, vortexing after each, up to 1 mL total.

  • Calculation: If dissolved at volume

    
     (mL), Solubility 
    
    
    
    mg/mL.[1]
  • Thermal Stress: If insoluble at 1 mL (Solubility < 10 mg/mL), heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.[1]

Protocol B: Thermodynamic Solubility via HPLC (Tier 2)

Purpose: Precise quantification for formulation or physicochemical documentation.[1][5]

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a crimp-top vial.

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated).

  • Dilution: Dilute the filtrate 1:100 with Mobile Phase A (Water + 0.1% Formic Acid).

  • Quantification: Inject onto HPLC (C18 Column). Calculate concentration using a calibration curve of the standard.

Visualization of Workflows

Figure 1: Solubility Screening & Recrystallization Logic

This decision tree guides the researcher from initial solubility testing to the selection of the optimal purification system.

SolubilityLogic Start Start: 10mg Sample AddSolvent Add 100µL Solvent (MeOH, EtOH, EtOAc) Start->AddSolvent CheckDissolved Dissolved at RT? AddSolvent->CheckDissolved HighSol High Solubility (Reaction Solvent) CheckDissolved->HighSol Yes Heat Heat to 60°C CheckDissolved->Heat No AntiSolventNeeded Add Anti-Solvent (Hexane/Heptane) HighSol->AntiSolventNeeded To Purify CheckHot Dissolved at 60°C? Heat->CheckHot RecrystCandidate Recrystallization Candidate CheckHot->RecrystCandidate Yes (Cool to Cryst) CheckHot->AntiSolventNeeded No (Too Insoluble) Precipitate Precipitate Forms? (Yield Recovery) AntiSolventNeeded->Precipitate Success Optimal System Identified Precipitate->Success Yes Fail Change Solvent System Precipitate->Fail No (Oiling out)

Caption: Logical workflow for determining the optimal solvent system for reaction or purification based on solubility observations.

Process Implications & Applications

Purification via Acid-Base Extraction

Due to the aniline-like nature of the 9-amine, the solubility profile allows for a highly efficient "Acid-Base Swing" purification:[1]

  • Dissolve crude mixture in DCM (Organic Phase).

  • Extract with 0.5 M HCl (aq) . The 9-amine protonates and moves to the Aqueous Phase; non-basic impurities remain in DCM.[1]

  • Wash Aqueous Phase with DCM to remove lipophilic neutrals.[1]

  • Basify Aqueous Phase with NaOH to pH > 10. The 9-amine precipitates or oils out.[1]

  • Re-extract into DCM or Ethyl Acetate , dry, and concentrate.

Storage of Stock Solutions
  • Recommended Solvent: DMSO (anhydrous).[1]

  • Concentration: 10 mM to 100 mM.[1]

  • Stability: Store at -20°C. Avoid protic solvents (MeOH) for long-term storage if the amine is prone to slow oxidation or condensation.[1]

References

  • Fluorochem Ltd. (2025).[1] Product Specification: 2,3,4,5-Tetrahydro-1H-1-benzazepin-9-amine (CAS 1780911-57-0).[1][2][3] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 119369, Mozavaptan (Benzazepine Scaffold Analysis). Retrieved from [1]

  • Kondo, K., et al. (1999).[1][6] "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist."[1][6][7] Bioorganic & Medicinal Chemistry, 7(8), 1743-1754.[7] (Provides solubility context for tetrahydrobenzazepine class).

  • Cayman Chemical. (2022).[1][7] Tolvaptan Solubility and Stability Data Sheet. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocols for 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine: A Chemoselective Approach

Strategic Overview & Rationale The 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold is a privileged pharmacophore embedded in numerous neuroactive agents and vasopressin V2 receptor antagonists, such as the blockbuster drug...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

The 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold is a privileged pharmacophore embedded in numerous neuroactive agents and vasopressin V2 receptor antagonists, such as the blockbuster drug Tolvaptan (1)[1]. Functionalization at the 9-position (ortho to the azepine nitrogen) provides a critical vector for late-stage drug diversification, such as Buchwald-Hartwig cross-couplings or amide bond formations.

As an Application Scientist, I have designed this protocol to address the primary synthetic challenge in accessing 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine (CAS 1780911-57-0) : achieving absolute chemoselectivity and regiocontrol. The optimal route avoids non-specific nucleophilic reductions and leverages a highly controlled three-step workflow starting from commercially available 8-nitro-1-tetralone.

Experimental Workflows & Mechanistic Causality

SynthesisWorkflow A 8-nitro-1-tetralone (Starting Material) B Schmidt Rearrangement NaN3, H2SO4, 0-25°C A->B C 9-nitro-2,3,4,5-tetrahydro- 1H-1-benzazepin-2-one B->C D Chemoselective Reduction BH3·THF, Reflux C->D E 9-nitro-2,3,4,5-tetrahydro- 1H-1-benzazepine D->E F Catalytic Hydrogenation H2, Pd/C, MeOH, rt E->F G 2,3,4,5-tetrahydro- 1H-1-benzazepin-9-amine (Target Compound) F->G

Step-by-step synthetic workflow for 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine.

Mechanistic Causality: Why These Reagents?
  • Regiocontrol in Ring Expansion: The Schmidt reaction of 8-nitro-1-tetralone utilizes sodium azide in acidic media. The migratory aptitude strongly favors the aryl carbon over the alkyl carbon. This anti-periplanar migration ensures the nitrogen is inserted adjacent to the aromatic ring, exclusively forming the 1-benzazepin-2-one core rather than the 2-benzazepin-1-one isomer (2)[2].

  • Chemoselectivity Logic: Reducing the lactam in the presence of a nitro group requires an electrophilic reductant. Borane (BH3·THF) acts as a Lewis acid, coordinating to the electron-rich lactam carbonyl and facilitating hydride transfer. The highly electron-withdrawing nitro group lacks sufficient Lewis basicity to coordinate with BH3, rendering it completely inert under these conditions. Conversely, standard nucleophilic reductants (e.g., LiAlH4) would attack the nitro group, generating a complex mixture of azo and azoxy byproducts.

ChemoselectivityLogic A 9-nitro-2,3,4,5-tetrahydro- 1H-1-benzazepin-2-one B1 Electrophilic Reductant (BH3·THF) A->B1 B2 Nucleophilic Reductant (LiAlH4) A->B2 C1 Coordinates to Lactam C=O (Lewis Base) B1->C1 C2 Attacks Nitro Group (Electrophilic Center) B2->C2 D1 Clean Lactam Reduction (Nitro Preserved) C1->D1 D2 Complex Mixture (Azo/Azoxy Byproducts) C2->D2

Logical framework dictating the chemoselective reduction of the nitro-lactam.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 9-nitro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Objective: Regioselective ring expansion of 8-nitro-1-tetralone via the Schmidt Reaction.

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and an internal temperature probe.

  • Dissolve 8-nitro-1-tetralone (10.0 g, 52.3 mmol) in a mixture of glacial acetic acid (45 mL) and concentrated sulfuric acid (15 mL). Cool the mixture to 0 °C using an ice-salt bath.

  • Carefully add sodium azide (5.1 g, 78.5 mmol, 1.5 eq) in small portions over 45 minutes. Critical Safety Step: Ensure the internal temperature does not exceed 5 °C to prevent the accumulation and rapid expansion of volatile, toxic hydrazoic acid (2)[2].

  • Remove the cooling bath and allow the reaction to stir at ambient temperature (20-25 °C) for 12 hours.

  • Pour the viscous reaction mixture over crushed ice (200 g) and neutralize to pH 7 using 2N NaOH.

  • Filter the resulting precipitate, wash with cold distilled water (3 × 50 mL), and recrystallize from ethyl acetate to afford the pure lactam.

Step 2: Synthesis of 9-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine

Objective: Chemoselective reduction of the lactam carbonyl while preserving the nitro group.

  • Purge a 500 mL two-neck flask with ultra-high purity Argon.

  • Suspend 9-nitro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (8.0 g, 38.8 mmol) in anhydrous THF (100 mL) and cool to 0 °C.

  • Dropwise add Borane-THF complex (1.0 M in THF, 116 mL, 116 mmol, 3.0 eq) over 30 minutes.

  • Attach a reflux condenser and heat the reaction to 65 °C (reflux) for 14 hours.

  • Cool the mixture to 0 °C and carefully quench the excess borane by the dropwise addition of methanol (20 mL) until effervescence ceases.

  • Add 1M HCl (50 mL) and reflux for 1 hour to disrupt the stable amine-borane complex (3)[3].

  • Cool to room temperature, basify to pH 10 with 2M NaOH, and extract with dichloromethane (3 × 75 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 3: Synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine

Objective: Mild catalytic hydrogenation of the nitro group to yield the final aniline derivative.

  • Dissolve the crude 9-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine (6.5 g, 33.8 mmol) in HPLC-grade methanol (80 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C, 0.65 g, 10 wt%) under an Argon atmosphere to prevent auto-ignition.

  • Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Repeat this purge cycle three times.

  • Stir the suspension vigorously at room temperature for 4-6 hours. Monitor the reduction via TLC (EtOAc/Hexane 1:1) or LC-MS to ensure no over-reduction of the azepine ring occurs.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with additional methanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield the target 9-amino compound. Store under an inert atmosphere at -20 °C due to the oxidation-prone nature of electron-rich anilines.

Quantitative Data & Analytical Validation

To ensure the self-validating nature of this protocol, the following table summarizes the expected quantitative yields and critical analytical markers for each intermediate. Validation via these specific NMR shifts and mass-to-charge ratios is required before proceeding to the next synthetic step.

Synthesis StepTarget CompoundExpected YieldHPLC PurityKey ¹H NMR Signatures (CDCl₃, 400 MHz)ESI-MS [M+H]⁺
Step 1 9-nitro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one72 - 76%>95%δ 8.52 (br s, 1H, NH), δ 7.85 (dd, 1H, Ar-H)207.1 m/z
Step 2 9-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine80 - 85%>95%δ 4.25 (br s, 1H, NH), δ 3.10 (m, 2H, CH₂-N)193.1 m/z
Step 3 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine90 - 95%>98%δ 3.50 (br s, 3H, NH & NH₂), δ 6.55 (m, 3H, Ar-H)163.1 m/z

References

  • PrepChem. "Synthesis of 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one".
  • Bioorganic & Medicinal Chemistry. "Tolvaptan: A potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist".
  • Google Patents. "EP1919874B1 - Process for preparing benzazepine compounds or salts thereof".
  • Journal of Medicinal Chemistry (ACS). "Central Cholinergic Agents. 6. Synthesis and Evaluation of 3-[1-(Phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)- 1-propanones and Their Analogs".

Sources

Application

Step-by-step preparation of 9-amino-benzazepine intermediates

Application Note: Step-by-Step Preparation of 9-Amino-Benzazepine Intermediates Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic rationale, chemoselective red...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Preparation of 9-Amino-Benzazepine Intermediates

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic rationale, chemoselective reduction strategies, and standardized protocols for synthesizing 9-amino-3-benzazepines (e.g., derivatives of SKF 86466).

Introduction & Mechanistic Rationale

9-Amino-3-benzazepines are critical synthetic intermediates in medicinal chemistry. They serve as the primary precursors for developing photoaffinity probes (such as azidobenzazepines) and highly selective


-adrenoceptor antagonists[1]. A classic example is the functionalization of SKF 86466 (6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine), a potent 

-antagonist[2], into its 9-amino congener to study receptor binding sites.

The synthesis of these intermediates relies on a robust two-step functionalization of the benzazepine core: Regioselective Nitration followed by Chemoselective Reduction .

The Causality of Regioselectivity

When a 3-benzazepine core is substituted at the 6-position with an electron-donating or halogen group (e.g., a chloro group in SKF 86466 or a phenylthio group), this substituent acts as an ortho/para director during electrophilic aromatic substitution. Because the ortho position (C7) is sterically hindered by the adjacent azepine ring, nitration occurs almost exclusively at the para position (C9). This intrinsic electronic directing effect eliminates the need for complex protecting group strategies, allowing for direct, regioselective functionalization.

The Causality of Chemoselectivity

Reducing the 9-nitro intermediate to the 9-amino free base presents a chemoselective challenge. Standard palladium-catalyzed hydrogenation (


, Pd/C) is highly efficient for nitro reduction but carries a severe risk of hydrodehalogenation—potentially stripping the essential 6-chloro substituent off the aromatic ring. To prevent this, Sodium Hydrosulfite (

)
is employed[3]. Dithionite provides a purely electron-transfer-based reduction that is mild enough to leave aryl chlorides and aryl thioethers completely intact.

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the self-validating checkpoints at each stage.

G N1 Starting Material (6-Substituted 3-Benzazepine) N2 Regioselective Nitration (HNO3 / H2SO4) N1->N2 N3 9-Nitro Intermediate (Yellow Chromophore) N2->N3 Para-directing effect N4 Chemoselective Reduction (Na2S2O4) N3->N4 Self-Validation: TLC & Color Change N5 9-Amino Free Base (Colorless/Pale) N4->N5 Preserves -Cl/-SPh N6 Salt Formation (HCl / Ether) N5->N6 Alkaline Extraction N7 9-Amino-Benzazepine Dihydrochloride N6->N7 Crystallization

Figure 1: Two-step synthetic workflow for 9-amino-benzazepine intermediates with built-in validation.

Quantitative Data: Comparison of Reduction Strategies

To assist in protocol selection, the table below summarizes the empirical data for reducing 9-nitro-6-chloro-3-benzazepines.

Reduction MethodReagents & SolventTypical YieldTimeChemoselectivity & Practical Notes
Dithionite (Recommended)

, EtOH /

65–75%46 hHigh. Zero hydrodehalogenation. Tolerates thioethers. Long reaction time required[3].
Tin(II) Chloride

, EtOAc
70–80%12 hHigh. Mild and chemoselective, but generates heavy metal waste requiring rigorous aqueous workup.
Catalytic Hydrogenation

(1 atm), Pd/C, MeOH
< 40% (Target)2–4 hLow. Fast, but results in significant loss of the 6-chloro group (hydrodehalogenation).

Step-by-Step Methodologies

Protocol A: Regioselective Nitration to the 9-Nitro Intermediate

This protocol utilizes standard electrophilic aromatic substitution conditions optimized for the benzazepine core.

  • Preparation: Charge a flame-dried round-bottom flask with 0.05 mol of the 6-substituted 3-benzazepine (e.g., SKF 86466).

  • Solvation: Dissolve the starting material in 50 mL of concentrated sulfuric acid (

    
    ). Cool the flask to 0 °C using an ice-salt bath.
    
  • Nitration: Slowly add a stoichiometric equivalent (0.052 mol) of potassium nitrate (

    
    ) in small portions over 30 minutes. Maintain the internal temperature strictly below 5 °C to prevent oxidative degradation of the azepine ring.
    
  • Reaction: Stir the mixture at 0 °C for 1.5 hours.

  • Workup: Carefully pour the acidic mixture over 300 g of crushed ice. Alkalinize the aqueous mixture to pH 10 using concentrated ammonium hydroxide (

    
    ).
    
  • Extraction: Extract with dichloromethane (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    and concentrate under reduced pressure to yield the 9-nitro intermediate.
Protocol B: Chemoselective Reduction (Sodium Hydrosulfite Method)

Adapted from established procedures for 6-phenylthio and 6-chloro derivatives[3].

  • Dissolution: In a 1 L round-bottom flask, dissolve 15.7 g (0.05 mol) of the 9-nitro intermediate in a solvent system comprising 350 mL of ethanol and 125 mL of deionized water.

  • Initial Reduction: To the stirred solution, add 35 g (0.2 mol) of sodium hydrosulfite (

    
    ) in small portions to prevent excessive exotherms.
    
  • Reflux Phase 1: Attach a reflux condenser and heat the mixture to a gentle reflux for 16 hours.

  • Secondary Addition: Temporarily remove the heat. Carefully add an additional 52 g (0.3 mol) of sodium hydrosulfite to drive the equilibrium toward complete reduction.

  • Reflux Phase 2 & Concentration: Resume refluxing for an additional 30 hours. During the final hour of this period, reconfigure the apparatus for distillation and distill off approximately half of the solvent volume.

  • Isolation: Cool the mixture to room temperature, dilute with 200 mL of water, and make the solution alkaline using ammonium hydroxide. Extract the free base with ethyl acetate (

    
     mL), dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography.
Protocol C: Dihydrochloride Salt Formation

Converting the free base to a dihydrochloride salt prevents rapid oxidation of the electron-rich 9-amino group and provides a stable, water-soluble powder for biological assays.

  • Solvation: Dissolve the purified 9-amino-benzazepine free base in a minimal volume of absolute ethanol.

  • Acidification: Slowly bubble anhydrous hydrogen chloride gas through the solution (or add a 2M solution of HCl in diethyl ether) until the solution is strongly acidic (pH < 2).

  • Crystallization: Add cold diethyl ether dropwise while stirring vigorously until the solution becomes turbid. Allow the mixture to stand at 4 °C for 2 hours to ensure complete crystallization.

  • Collection: Filter the crystalline 9-amino-benzazepine dihydrochloride under a vacuum, wash with cold ether, and dry in a vacuum desiccator.

Troubleshooting & Self-Validating Systems

A robust protocol must be self-validating. Use the following physical and chemical indicators to ensure experimental success:

  • Visual Colorimetry: The 9-nitro intermediate is highly conjugated and typically presents as a vibrant yellow/orange compound. During Protocol B (Reduction), a successful reaction is visually confirmed when the deep yellow color dissipates, yielding a pale or colorless organic extract. If the solution remains bright yellow after 46 hours, the

    
     may have degraded prior to use; use a fresh batch of the reducing agent.
    
  • TLC Monitoring: The nitro-to-amino conversion results in a massive shift in polarity. On silica gel TLC (eluting with

    
    :MeOH 9:1), the 9-amino product will have a significantly lower 
    
    
    
    value than the 9-nitro precursor and will stain intensely with Ninhydrin (indicating a primary aromatic amine).
  • Salt Precipitation: In Protocol C, the failure of the salt to precipitate upon the addition of ether indicates either residual water in the ethanol or incomplete reduction. Ensure all solvents used in Protocol C are strictly anhydrous.

References

1.[3] PrepChem. "Synthesis of 9-amino-3-methyl-6-phenylthio-2,3,4,5-tetrahydro-1H-3-benzazepine." PrepChem Synthetic Database. URL: [Link] 2.[1] MolAid. "9-amino-6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 78495-53-1)." MolAid Chemical Database. URL: [Link] 3.[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 123981, SKF 86466." PubChem, National Institutes of Health. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Advanced Reductive Amination Strategies for Benzazepin-9-amine

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Benzazepin-9-amine Functionalization The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Benzazepin-9-amine Functionalization

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The amine group, particularly at the C-9 position of a benzazepine ring system, serves as a critical handle for molecular elaboration. It provides a key vector for introducing diverse substituents to modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Reductive amination stands out as one of the most robust and versatile methods for the N-alkylation of such amines.[1][2] This process, which forms a new carbon-nitrogen bond by converting a carbonyl group into an amine via an imine intermediate, is highly valued for its operational simplicity, broad substrate scope, and tolerance of various functional groups.[3][4]

This guide provides an in-depth exploration of the mechanistic underpinnings and practical execution of reductive amination techniques specifically tailored for benzazepin-9-amine. We will delve into the causality behind reagent selection and present detailed, field-proven protocols designed for researchers and drug development professionals.

Pillar 1: The Mechanism of Reductive Amination

Reductive amination is fundamentally a two-stage process that occurs sequentially in a single reaction vessel ("one-pot").[5][6] The reaction is typically conducted under weakly acidic conditions, which are crucial for facilitating both stages of the mechanism.[1][7]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (benzazepin-9-amine) on the electrophilic carbon of a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate.[1] Under mild acidic catalysis, this unstable hemiaminal undergoes dehydration, losing a molecule of water to form a C=N double bond, yielding an imine (also known as a Schiff base).[2] The acidic environment protonates the imine, generating a highly electrophilic iminium ion, which is the key intermediate for the subsequent reduction step.[7][8]

  • Hydride-Mediated Reduction: A selective reducing agent, typically a borohydride derivative, delivers a hydride ion (H⁻) to the electrophilic carbon of the protonated iminium ion.[7] This nucleophilic addition breaks the C=N π-bond and forms the final, more complex secondary or tertiary amine product.[8]

The elegance of this reaction lies in the use of pH-sensitive and sterically-hindered reducing agents that are slow to react with the starting aldehyde or ketone but rapidly reduce the highly reactive iminium ion intermediate as it forms.[5][9]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Reactants Benzazepin-9-amine (Primary Amine) + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine Dehydration (-H₂O) Iminium Iminium Ion Imine->Iminium Protonation (H⁺) Product N-Substituted Benzazepine (Secondary Amine) Iminium->Product Reduction(e.g., NaBH(OAc)₃)

Caption: The two-stage mechanism of reductive amination.

Pillar 2: Reagent Selection and Experimental Design

The success of a reductive amination protocol hinges on the judicious selection of the reducing agent, solvent, and any additives. The choice is dictated by the reactivity of the specific amine and carbonyl partners.

Core Reagents: A Comparative Analysis
ReagentKey Characteristics & RationaleCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)Preferred Choice. Mild and selective, it does not readily reduce aldehydes or ketones but efficiently reduces the iminium ion intermediate.[1] Its steric bulk and electron-withdrawing acetate groups temper its reactivity. Tolerates a wide range of functional groups and moisture to some extent, though it is water-sensitive.[10][11]Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[10][11]
Sodium Cyanoborohydride (NaBH₃CN)A classic choice, highly selective for iminium ions over carbonyls and stable in weakly acidic conditions (pH 4-6).[7][9] Its primary drawback is the generation of toxic cyanide byproducts and waste streams, leading to its replacement by STAB in many applications.[2][9]Methanol (MeOH), Ethanol (EtOH)[10]
Sodium Borohydride (NaBH₄)A powerful, inexpensive reducing agent. It is capable of reducing the starting aldehyde or ketone, which can lead to alcohol byproducts and lower yields.[10] To mitigate this, it is typically used in a stepwise procedure where the imine is allowed to form completely before the reductant is added.[9][11]Methanol (MeOH), Ethanol (EtOH)[10]
Solvents and Additives
  • Solvents: Chlorinated solvents like 1,2-dichloroethane (DCE) are preferred for reactions with STAB as they are aprotic and effectively solubilize the reagents.[11] Protic solvents like methanol are common for NaBH₃CN and NaBH₄.[10]

  • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid (AcOH), is often added. It accelerates both the formation and protonation of the imine, thereby increasing the reaction rate.[2][12] For less reactive ketones, an acid catalyst is generally required, whereas it is often optional for more reactive aldehydes.[11]

Application Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is the recommended starting point for the N-alkylation of benzazepin-9-amine due to its high efficiency, excellent functional group tolerance, and operational simplicity.[11]

STAB_Workflow Workflow: One-Pot STAB Reductive Amination A 1. Combine Benzazepin-9-amine, Aldehyde/Ketone, and Solvent (DCE) B 2. Add Acetic Acid (optional catalyst) and stir for 15-30 min A->B C 3. Add Sodium Triacetoxyborohydride (STAB) in portions B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Quench with Saturated aq. NaHCO₃ D->E F 6. Extract with Organic Solvent (e.g., DCM) E->F G 7. Dry, Concentrate, and Purify (Column Chromatography) F->G

Caption: Experimental workflow for the STAB-mediated protocol.

Materials:

  • Benzazepin-9-amine (1.0 eq)

  • Aldehyde (1.1-1.2 eq) or Ketone (1.2-1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5-2.0 eq)

  • Acetic Acid (optional, 0.1-1.0 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzazepin-9-amine (1.0 eq) and the selected carbonyl compound (1.1-1.2 eq).

  • Solubilization: Add anhydrous DCE to achieve a concentration of approximately 0.1-0.2 M with respect to the amine. Stir the mixture until all solids are dissolved.

  • Imine Formation: If using an acid catalyst, add acetic acid (0.1-1.0 eq) and allow the mixture to stir at room temperature for 15-30 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) to the stirring solution in several portions. A slight exotherm or gas evolution may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.[13] Reactions are typically complete within 1 to 12 hours.

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-substituted benzazepine product.

Application Protocol 2: Stepwise Method using Sodium Borohydride

This protocol is a cost-effective alternative, particularly for reactions with aldehydes where the competitive reduction of the carbonyl is a concern. The key is to separate the imine formation and reduction steps.[6][11]

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve benzazepin-9-amine (1.0 eq) and the aldehyde (1.1 eq) in methanol (MeOH) in a round-bottom flask.

    • Add a small amount of acetic acid (e.g., 0.1 eq) to catalyze imine formation.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or by observing a color change.[6]

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions. Be cautious, as hydrogen gas evolution will occur.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully consumed (as monitored by TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography.

Pillar 3: Reaction Monitoring and Troubleshooting

Monitoring Progress:

  • TLC Analysis: A simple and effective method. Spot the reaction mixture against the starting amine and carbonyl on a silica plate. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progress.[13] A suitable eluent system might be Hexane/Ethyl Acetate with a small percentage of triethylamine to prevent streaking of the amines.

Troubleshooting Common Issues:

  • Low Yield / Incomplete Reaction:

    • Cause: Insufficiently reactive carbonyl (especially hindered ketones) or incomplete imine formation.

    • Solution: Add a stoichiometric amount of acetic acid to drive iminium ion formation.[12] For very stubborn substrates, adding a Lewis acid like Ti(OiPr)₄ can activate the carbonyl.[10] Consider increasing the reaction time or temperature moderately (e.g., to 40-50 °C).

  • Formation of Alcohol Byproduct:

    • Cause: The reducing agent is reducing the starting carbonyl. This is common when using NaBH₄ in a one-pot procedure.[10]

    • Solution: Switch to the more selective STAB reagent or use the two-step NaBH₄ protocol. Ensure NaBH₄ is added at 0 °C to control its reactivity.

  • Over-alkylation (for primary amines):

    • Cause: The secondary amine product reacts again with the carbonyl and reducing agent to form a tertiary amine.

    • Solution: Use a controlled amount of the carbonyl compound (closer to 1.0-1.1 equivalents). A stepwise procedure where the imine is formed and then reduced can also minimize this side reaction.[11]

Conclusion

Reductive amination is a powerful and highly adaptable tool for the functionalization of benzazepin-9-amine. The selection of sodium triacetoxyborohydride (STAB) in a one-pot protocol offers a superior combination of selectivity, safety, and efficiency for most applications. By understanding the underlying mechanism and the rationale for reagent choice, researchers can effectively troubleshoot and optimize these reactions to synthesize a diverse array of novel benzazepine derivatives for drug discovery and development programs.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved March 7, 2026, from [Link]

  • Biotage. (n.d.). Application Note – Reductive Amination. Retrieved March 7, 2026, from [Link]

  • leah4sci. (2011, September 17). Reductive Amination: Mechanism & Examples [Video]. YouTube. [Link]

  • ResearchGate. (2008). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. [Link]

  • ACS Publications. (2019, November 7). Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization. [Link]

  • ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. [Link]

  • Google Patents. (n.d.). WO2010054215A1 - Methods of synthesis of benzazepine derivatives.
  • ResearchGate. (2017, March 11). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. [Link]

  • ACS Publications. (2020, August 14). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. [Link]

  • ACS Publications. (2012, March 30). Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity. [Link]

  • Google Patents. (n.d.). US8314090B2 - Methods of synthesis of benzazepine derivatives.
  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. [Link]

  • National Center for Biotechnology Information. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. [Link]

  • Boston University. (2011, July 14). Reductive Amination Reaction. [Link]

  • ResearchGate. (2020, June 10). Production of benzazepine derivatives via four-component reaction of isatins: study of antioxidant activity. [Link]

  • National Center for Biotechnology Information. (2022, July 29). Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved March 7, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved March 7, 2026, from [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Functionalized Benzazepine Derivatives Utilizing Intramolecular Mitsunobu Reaction. Retrieved March 7, 2026, from [Link]

  • EPub Bayreuth. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. [Link]

  • PubMed. (n.d.). Benzazepine metabolism revisited. Evidence for the formation of novel amine conjugates. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Benzazepines by Metal-Free Oxidative C-H Bond Functionalization-Ring Expansion Tandem Reaction. Retrieved March 7, 2026, from [Link]

  • ChemRxiv. (n.d.). Bio-Inspired Primary Amine α-C–H Functionalization. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: Chemoselective Derivatization of 9-Amino-2,3,4,5-tetrahydro-1H-1-benzazepine

This Application Note is designed for medicinal chemists and process development scientists working with the tetrahydro-1H-1-benzazepine scaffold. It addresses the specific challenge of chemoselectively derivatizing the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with the tetrahydro-1H-1-benzazepine scaffold. It addresses the specific challenge of chemoselectively derivatizing the 9-amino substituent while managing the reactivity of the secondary amine at the 1-position (N1).

[1]

Introduction & Structural Analysis

The 2,3,4,5-tetrahydro-1H-1-benzazepine core is a privileged scaffold in G-Protein Coupled Receptor (GPCR) medicinal chemistry, notably in vasopressin (


) antagonists (e.g., Mozavaptan, Tolvaptan).

The 9-amino derivative presents a unique synthetic challenge and opportunity. In the IUPAC numbering system for 1-benzazepines:

  • Position 1 (N1): A cyclic secondary aniline (unless substituted).

  • Position 9: An exocyclic primary aniline located on the benzene ring, ortho to the bridgehead carbon (

    
    ) and the ring nitrogen (
    
    
    
    ).
The Selectivity Challenge

This molecule is effectively a non-equivalent diamine :

  • 9-Amino Group (

    
    -
    
    
    
    ):
    A primary aniline. Sterically hindered by the adjacent N1-substituent but electronically nucleophilic.
  • N1 Group (Cyclic

    
    -
    
    
    
    -
    
    
    ):
    A secondary aniline embedded in a 7-membered ring.

Reactivity Hierarchy:

  • Nucleophilicity: In neutral conditions, the primary amine (9-

    
    ) is typically more nucleophilic than the secondary aniline (N1) due to the steric bulk of the 7-membered ring around N1.
    
  • Basicity: Both are anilines, but N1 is slightly more basic due to the inductive effect of the alkyl chain at C2.

  • Strategy: If N1 is unsubstituted, it will compete for electrophiles. For clean derivatization of the 9-position, N1-protection (e.g., Boc, Cbz, Tosyl) or N1-alkylation is strongly recommended prior to 9-amino modification. If N1 must remain free, careful pH control and stoichiometry are required.

Experimental Workflows (Graphviz Visualization)

The following decision tree outlines the synthetic strategy based on the status of the N1 nitrogen.

Benzazepine_Workflow Start Starting Material: 9-Amino-tetrahydro-1-benzazepine CheckN1 Status of N1 Position? Start->CheckN1 N1_Free N1 is Free (NH) CheckN1->N1_Free N1_Sub N1 is Substituted (Alkyl/Acyl/PG) CheckN1->N1_Sub Protect STEP A: Selective Protection (Boc2O, 0°C) or Alkylation N1_Free->Protect High Competition Risk Direct Direct Derivatization of 9-NH2 N1_Sub->Direct Protect->Direct Rxn1 Acylation (R-COCl / Pyridine) Direct->Rxn1 Rxn2 Reductive Amination (R-CHO / NaBH(OAc)3) Direct->Rxn2 Rxn3 Sulfonylation (R-SO2Cl / TEA) Direct->Rxn3 Rxn4 Urea Formation (R-NCO) Direct->Rxn4 Deprotect Optional: N1 Deprotection (TFA or Hydrogenation) Rxn1->Deprotect Rxn2->Deprotect Rxn3->Deprotect Rxn4->Deprotect Final Final Product: 9-Functionalized Benzazepine Deprotect->Final

Caption: Strategic workflow for chemoselective functionalization of the 9-amino group, prioritizing N1 control.

Detailed Protocols

Protocol A: Amide Formation (Acylation)

Target: Conversion of 9-


 to 9-Amide (

-

-

). Context: This reaction is sensitive to moisture. If N1 is free, use 1.05 equivalents of acyl chloride at low temperature to favor the primary amine (kinetic control).

Reagents:

  • Substrate: 9-amino-1-benzazepine (1.0 eq)

  • Electrophile: Acid Chloride (R-COCl) (1.1 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Procedure:

  • Preparation: Dissolve the benzazepine substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add DIPEA (2.5 eq) and cool the solution to 0°C using an ice bath. Rationale: Lower temperature improves regioselectivity if N1 is unprotected.

  • Acylation: Add the acid chloride (1.1 eq) dropwise over 15 minutes.

    • Note: If using a solid acid chloride, dissolve in a minimal amount of DCM first.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass = M+RCO-HCl).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Amination (Alkylation)

Target: Conversion of 9-


 to Secondary Amine (

-

-

). Context: Reductive amination is highly chemoselective for the primary amine over the secondary N1 aniline due to steric hindrance at N1.

Reagents:

  • Substrate: 9-amino-1-benzazepine (1.0 eq)

  • Carbonyl: Aldehyde (R-CHO) (1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)[1]
    
  • Acid Catalyst: Acetic Acid (AcOH) (1-2 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve substrate in DCE (0.1 M). Add the aldehyde (1.2 eq) and Acetic Acid (2.0 eq). Stir at RT for 30–60 minutes.

    • Checkpoint: Formation of the imine intermediate can often be observed by LC-MS.

  • Reduction: Add

    
     (1.5 eq) in one portion.
    
    • Safety: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Incubation: Stir at RT for 12–16 hours.

  • Quench: Add saturated aqueous

    
     carefully to neutralize acid.
    
  • Extraction: Extract with DCM. The product is often more polar; ensure aqueous layer pH is >9 before extraction.

  • Purification: Silica gel chromatography. For amine products, add 1%

    
     or 
    
    
    
    to the eluent to prevent tailing.
Protocol C: Sulfonylation

Target: Synthesis of 9-Sulfonamide (


-

-

). Context: Sulfonyl chlorides are highly reactive. If N1 is unprotected, bis-sulfonylation is a major risk. N1 protection is mandatory for high yields.

Reagents:

  • Substrate: N1-Boc-9-amino-1-benzazepine (1.0 eq)

  • Sulfonyl Chloride:

    
     (1.2 eq)
    
  • Base: Pyridine (3.0 eq) or Pyridine as solvent

  • Catalyst: DMAP (0.1 eq) - Optional, for unreactive substrates

Step-by-Step Procedure:

  • Dissolution: Dissolve the N1-protected substrate in DCM (or pure pyridine if solubility is an issue).

  • Addition: Add Pyridine (3.0 eq) followed by the sulfonyl chloride (1.2 eq) at 0°C.

  • Reaction: Warm to RT and stir overnight (8–12 hours).

  • Workup: Dilute with EtOAc. Wash with 1M HCl (to remove pyridine), then saturated

    
    , then brine.
    
    • Warning: If the product contains acid-sensitive groups (like Boc), use citric acid instead of HCl or skip the acid wash and rely on column chromatography.

  • Deprotection (If needed): Treat the purified intermediate with TFA/DCM (1:1) to remove the N1-Boc group.

Data Summary & Troubleshooting

ParameterProtocol A (Acylation)Protocol B (Reductive Amination)Protocol C (Sulfonylation)
Selectivity (N1 free) Moderate (Temp. dependent)High (Steric control)Low (Requires Protection)
Key Reagent Acid Chloride / DIPEA

/ AcOH
Sulfonyl Chloride / Pyridine
Common Side Product Bis-acylation (N1, N9)Tertiary amine (over-alkylation)Bis-sulfonylation
Preferred Solvent DCM, THFDCE, DCMDCM, Pyridine
Temp. Range 0°C

RT
RT0°C

RT

Troubleshooting Regioselectivity:

  • Issue: Observation of N1-substitution product.

  • Mechanistic Cause: The N1 secondary aniline is more basic than the 9-amino group, even if less nucleophilic sterically.

  • Solution: Pre-treat the starting material with 1.0 eq of

    
     in THF/Water with 
    
    
    
    . The primary aniline (9-
    
    
    ) is less reactive toward
    
    
    in biphasic basic conditions compared to the secondary amine? Correction: Actually, primary amines react faster with Boc anhydride.
  • Correct Protection Strategy: To protect N1 selectively, one typically exploits the bridgehead steric hindrance. However, standard practice suggests protecting the primary amine first (e.g., as a phthalimide), modifying N1, then deprotecting.

  • Alternative: If the goal is only 9-substitution, use the Reductive Amination protocol (Protocol B), which is highly selective for primary amines over secondary anilines.

References

  • Benzazepine Scaffold Synthesis

    • McDonald, C. E., et al. "Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals." Journal of Organic Chemistry, 2018.
  • General Aniline Selectivity (Primary vs Secondary)

    • Tao, B., et al. "Selective functionalization of primary amines in the presence of secondary amines." Tetrahedron Letters, 2010. (General methodology applied to diamines).
  • Vaptan Class Chemistry (Contextual Grounding)

    • Kondo, K., et al. "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist." Bioorganic & Medicinal Chemistry, 1999.
  • Reductive Amination Specifics

    • Abdel-Magid, A. F., et al.[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

Sources

Method

Application Note: Scalable Synthesis Routes for Benzazepin-9-amine Production

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Strategic Overview The 2,3,4,5-tetrahydro-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Strategic Overview

The 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including GPCR ligands, kinase inhibitors, and vasopressin-receptor antagonists. Specifically, the 9-amino derivative (benzazepin-9-amine) serves as a critical synthetic node for developing advanced active pharmaceutical ingredients (APIs). However, the scalable construction of the seven-membered azepine ring, coupled with regioselective amination at the 9-position, presents significant synthetic challenges. Traditional routes often rely on nitration-reduction sequences that suffer from high E-factors and the generation of potentially genotoxic impurities (PGIs).

This application note details a highly scalable, self-validating protocol for the production of benzazepin-9-amine. By leveraging a convergent approach that utilizes a palladium-catalyzed Buchwald-Hartwig cross-coupling on a pre-formed 9-bromo-benzazepine core, this route bypasses classical nitration pathways, ensuring high API purity, process safety, and excellent step-economy.

Mechanistic Rationale & Route Design

Core Assembly

The synthesis of the benzazepine core often relies on intramolecular Friedel-Crafts alkylation or hydroaminoalkylation. For multikilogram scalability, starting from the commercially available 9-bromo-1-tosyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one allows for a highly controlled reduction of the ketone to yield the fully saturated azepine ring.

Amination Strategy

The installation of the primary amine at the 9-position is achieved via a Buchwald-Hartwig amination.

  • Causality of Reagent Choice: Direct use of ammonia gas is notoriously difficult on a process scale due to the requirement for high-pressure autoclaves and the propensity of ammonia to form stable, inactive Werner-type complexes with palladium. To circumvent this, benzophenone imine is employed as a highly scalable liquid ammonia surrogate. It undergoes facile oxidative addition and is easily cleaved under mild acidic conditions.

  • Causality of Catalyst/Ligand Choice: The combination of

    
     and BrettPhos is selected because the bulky, electron-rich biaryl phosphine ligand accelerates reductive elimination and prevents the formation of off-target bis-arylated palladium species, a common failure mode in multikilo aminations.
    

Synthetic Workflow

Workflow SM Starting Material (9-Br-Benzazepinone) Reduction Carbonyl Reduction (Silane / TFA) SM->Reduction Step 1 Amination Buchwald-Hartwig Coupling (Pd/Ligand) Reduction->Amination Step 2 NH3 Surrogate Deprotect Acidic Cleavage & Deprotection Amination->Deprotect Step 3 Product Benzazepin-9-amine Hydrochloride Deprotect->Product Crystallization

Figure 1: Scalable synthetic workflow for benzazepin-9-amine production.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of the Benzazepine Core (Reduction)
  • Objective: Deoxygenation of 9-bromo-1-tosyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.

  • Self-Validating System: Reaction completion is dictated by the disappearance of the ketone stretch (~1680 cm⁻¹) via in-line FTIR monitoring.

  • Charge: To a 50 L glass-lined reactor, charge 9-bromo-1-tosyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (1.0 kg, 1.0 equiv) and dichloromethane (DCM, 10 L).

  • Reagent Addition: Cool the reactor to 0°C. Slowly add triethylsilane (2.5 equiv) followed by the dropwise addition of trifluoroacetic acid (TFA, 5.0 equiv) over 1 hour to manage the mild exotherm.

  • Reaction: Warm to 25°C and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous

    
     until pH 7.5 is reached. Separate the organic layer, concentrate under reduced pressure, and crystallize the resulting 9-bromo-1-tosyl-2,3,4,5-tetrahydro-1H-1-benzazepine from ethanol.
    
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
  • Objective: Cross-coupling of the 9-bromo-benzazepine core with benzophenone imine.

  • Self-Validating System: The reaction progress is monitored by HPLC. The disappearance of the 9-bromo starting material must be >99.5% before quench to prevent halogenated impurities in the final API, which are notoriously difficult to purge during downstream crystallization.

  • Inertion: Charge a jacketed reactor with 9-bromo-1-tosyl-2,3,4,5-tetrahydro-1H-1-benzazepine (1.0 equiv) and toluene (10 volumes). Purge the system with nitrogen (sparge for 30 min) to ensure dissolved oxygen is <2 ppm. Causality: Oxygen rapidly oxidizes the electron-rich BrettPhos ligand, terminating the catalytic cycle.

  • Catalyst Loading: Add

    
     (1.5 mol%) and BrettPhos (3.5 mol%). Stir at 25°C for 15 minutes until a deep red/orange homogeneous solution forms, indicating the formation of the active L-Pd(0) species.
    
  • Reagent Addition: Add benzophenone imine (1.2 equiv) followed by sodium tert-butoxide (

    
    , 1.5 equiv) in a single portion.
    
  • Heating: Ramp the reactor temperature to 85°C. Monitor via HPLC. Typical reaction time is 4-6 hours.

  • Workup & Metal Scavenging: Cool to 20°C, quench with water (5 volumes). Separate the organic layer and treat with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 10 wt%) at 40°C for 2 hours to reduce residual palladium to <10 ppm.

Protocol 3: Acidic Cleavage & Salt Isolation
  • Objective: Cleavage of the imine to reveal the primary amine and isolation of the target benzazepin-9-amine hydrochloride.

  • Cleavage: To the scavenged toluene stream from Protocol 2, add 2.0 M HCl in methanol (3.0 equiv). Stir at 25°C for 2 hours.

  • Phase Separation: Add water (5 volumes). The protonated benzazepin-9-amine partitions into the aqueous layer, leaving the cleaved benzophenone byproduct in the organic layer. Causality: This liquid-liquid extraction acts as a highly efficient purification node, rejecting lipophilic impurities and unreacted starting materials.

  • Isolation: Separate the aqueous layer, adjust pH to 10 with NaOH, and extract with 2-methyltetrahydrofuran (2-MeTHF).

  • Crystallization: Add ethereal HCl to the 2-MeTHF solution to precipitate the benzazepin-9-amine hydrochloride salt. Filter, wash with cold 2-MeTHF, and dry under vacuum at 45°C.

Catalytic Cycle of the Amination Step

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + 9-Br-Benzazepine AmineCoord Amine Coordination OxAdd->AmineCoord + Benzophenone Imine + Base RedElim Reductive Elimination AmineCoord->RedElim - Base•HBr RedElim->Pd0 - Protected Amine

Figure 2: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Scale-Up Data & Process Metrics

The following table summarizes the quantitative data obtained during the scale-up of this synthetic route. Note: The reduction in E-factor upon scale-up is directly attributed to optimized solvent recycling during the 2-MeTHF extraction and the complete elimination of intermediate column chromatography.

ScaleOverall Yield (%)HPLC Purity (a/a %)E-FactorResidual Pd (ppm)
100 g (Bench) 78.599.618.2< 10
1.0 kg (Kilo-lab) 76.299.815.4< 5
5.0 kg (Pilot) 75.899.814.1< 5

References

  • Title: A Scalable Process for the Synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine Monohydr
Application

Application Note: Catalytic Hydrogenation Strategies for Benzazepine Precursors

Executive Summary The benzazepine scaffold—specifically the 2,3,4,5-tetrahydro-1H-1-benzazepine, 2-benzazepine, and 3-benzazepine cores—serves as the structural backbone for a wide class of pharmacophores, including Bena...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzazepine scaffold—specifically the 2,3,4,5-tetrahydro-1H-1-benzazepine, 2-benzazepine, and 3-benzazepine cores—serves as the structural backbone for a wide class of pharmacophores, including Benazepril (ACE inhibitor), Fenoldopam (antihypertensive), Lorcaserin (anti-obesity), and Tolvaptan (vasopressin antagonist).

The critical synthetic bottleneck often lies in the saturation of the seven-membered ring. This transformation requires precise chemoselectivity to avoid reducing the fused benzene ring and, increasingly, high enantioselectivity to establish chiral centers at the C1, C2, or C3 positions. This guide details the selection criteria between heterogeneous (Pd/C, PtO₂) and homogeneous (Ir-N,P, Ru-BINAP) catalytic systems, providing validated protocols for both.

Part 1: Heterogeneous Catalysis (The Workhorse)

Scope: Racemic synthesis, reduction of nitro-precursors, and saturation of non-chiral enamides.

Catalyst Selection Logic

For general saturation of double bonds (C=C) or imines (C=N) within the benzazepine ring where stereochemistry is not a primary constraint (or is controlled by existing chiral centers), heterogeneous catalysis is preferred for its ease of workup.

CatalystTarget FunctionalityCritical Constraint
Pd/C (5-10%) Enamides, Nitro groups, C=C bondsRisk of Dehalogenation: If the benzene ring bears a halogen (Cl, Br), Pd/C often causes hydrodehalogenation.
PtO₂ (Adam's Cat.) Imines, EnamidesChemoselectivity: Preserves aromatic halogens better than Pd/C but requires careful pressure control to avoid reducing the aromatic ring.
Rh/C (5%) Sterically hindered olefinsAromatic Reduction: High risk of saturating the fused benzene ring if T > 40°C or P > 5 bar.
Raney Ni C=N, Nitriles, Thio-ethersSulfur Tolerance: Best choice if the precursor contains sulfur impurities (which poison Pd/Pt).
Protocol A: Chemoselective Hydrogenation of Halogenated Benzazepine Precursors

Objective: Reduce the C=C bond in a 7-chloro-benzazepine enamide intermediate without removing the chlorine atom.

  • Substrate: 7-chloro-1,3-dihydro-2H-1-benzazepin-2-one derivatives.

  • Catalyst: 5% Pt/C (sulfided) or PtO₂. Note: Sulfided catalysts ("poisoned") drastically reduce dehalogenation rates.

Step-by-Step Methodology:

  • Preparation: In a hydrogenation vessel, dissolve the precursor (10 mmol) in Ethyl Acetate/Ethanol (1:1 v/v) . Avoid Methanol if transesterification is a risk.

    • Expert Insight: Concentration should be ~0.1 M. High concentrations promote intermolecular side-reactions.

  • Catalyst Addition: Add 5% Pt/C (sulfided) at a loading of 2-5 wt% relative to the substrate.

    • Safety: Add catalyst under Argon/Nitrogen flow. Dry catalysts can ignite solvent vapors.

  • Scavenger (Optional): If using non-sulfided Pd/C on a halogenated substrate, add 0.5 eq. of Diphenylsulfide or use Vanadium-doped catalysts to inhibit oxidative addition into the C-Cl bond.

  • Hydrogenation: Seal reactor. Purge 3x with N₂, then 3x with H₂. Pressurize to 3–5 bar (45–75 psi) .

    • Temperature: Maintain 20–25°C . Heating (>40°C) significantly increases the risk of dehalogenation.

  • Monitoring: Monitor H₂ uptake. Reaction is typically complete when uptake plateaus (1-4 hours). Verify by HPLC/TLC.

  • Workup: Filter through a Celite pad to remove pyrophoric catalyst. Rinse pad with solvent. Concentrate filtrate.

Part 2: Asymmetric Homogeneous Catalysis (The Precision Tool)

Scope: Enantioselective synthesis of 1-substituted or 3-substituted tetrahydro-3-benzazepines (e.g., asymmetric synthesis of Fenoldopam intermediates).

The Iridium Revolution

While Ruthenium (Ru-BINAP) systems are effective for some cyclic enamides, Iridium complexes with chiral N,P-ligands (specifically PHOX or ThrePHOX type) have emerged as the gold standard for seven-membered cyclic imines and ene-carbamates.

  • Mechanism: The reaction typically proceeds via an outer-sphere mechanism or an Ir(III)/Ir(V) cycle where the acidity of the medium and the counter-ion (e.g., BArF⁻) play crucial roles in stabilizing the iminium intermediate.

Protocol B: Ir-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-Carbamates

Reference: Based on methodologies developed by the Zhou and Zhang groups [1, 2].

  • Substrate: Cyclic ene-carbamate (e.g., N-protected dihydrobenzazepine).

  • Catalyst: [Ir(cod)(L)]BArF (where L is a chiral N,P-ligand like (S)-Ph-PHOX).

  • Target: >95% ee, >95% yield.

Step-by-Step Methodology:

  • Glovebox Operation: In a nitrogen-filled glovebox, weigh [Ir(cod)Cl]₂ (0.5 mol%) and the Chiral Phosphine-Oxazoline Ligand (1.1 mol%) into a vial. Dissolve in anhydrous Dichloromethane (DCM) . Stir for 30 mins to form the pre-catalyst.

    • Expert Insight: DCM is superior to MeOH for these Ir-catalysts; alcohol solvents often coordinate and reduce activity.

  • Substrate Preparation: Dissolve the benzazepine precursor (0.5 mmol) in DCM (2 mL).

  • Reaction Assembly: Add the catalyst solution to the substrate solution. Transfer to a high-pressure autoclave.

  • Hydrogenation:

    • Pressure: 50–100 bar (725–1450 psi) . Note: High pressure is often required for high enantioselectivity in these sterically demanding rings.

    • Temperature: Room Temperature (25°C) .

    • Time: 12–24 hours.

  • Workup: Vent H₂ carefully. Concentrate the solvent.

  • Purification: Flash chromatography. (Note: The catalyst loading is low enough that metal scavenging is rarely needed for initial R&D, but required for GMP).

Part 3: Critical Decision Framework & Visualization

Catalyst Selection Workflow

The following diagram illustrates the decision logic for selecting the appropriate catalytic system based on substrate features.

CatalystSelection Start Benzazepine Precursor ChiralCenter Is a new Chiral Center required? Start->ChiralCenter Halogen Are Halogens (Cl, Br, I) present? ChiralCenter->Halogen No Homogeneous Homogeneous Catalysis ChiralCenter->Homogeneous Yes ProtectingGroup Is N-benzyl/Cbz present? Halogen->ProtectingGroup No PtC Pt/C (Sulfided) or PtO2 (Prevents dehalogenation) Halogen->PtC Yes PdC Pd/C (5-10%) (Standard) ProtectingGroup->PdC No (or remove PG) RaneyNi Raney Nickel (Avoids Cbz cleavage) ProtectingGroup->RaneyNi Yes (Keep PG) IrComplex Ir-N,P Complex (e.g., Ir-PHOX) High Pressure (50-100 bar) Homogeneous->IrComplex Cyclic Imine/Enamide RuComplex Ru-BINAP/DAIPEN (Requires directing group) Homogeneous->RuComplex Beta-keto ester Heterogeneous Heterogeneous Catalysis

Figure 1: Decision tree for selecting hydrogenation catalysts based on stereochemical requirements and functional group tolerance.

Reaction Pathway: Asymmetric Hydrogenation

This diagram details the pathway for the Iridium-catalyzed asymmetric hydrogenation of a cyclic ene-carbamate, a key step in synthesizing scaffolds like Fenoldopam.[1]

ReactionPathway Substrate Cyclic Ene-Carbamate (Achiral Precursor) Complex Ir-H Catalyst Complex (Coordination) Substrate->Complex + [Ir(cod)(L*)]BArF + H2 TS Migratory Insertion (Enantio-determining Step) Complex->TS Outer-sphere mechanism Product Chiral Tetrahydro-3-benzazepine (>95% ee) TS->Product Reductive Elimination

Figure 2: Mechanistic pathway for the Ir-catalyzed asymmetric hydrogenation of benzazepine precursors.

Part 4: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Heterogeneous) Catalyst PoisoningAmines can poison Pd surfaces. Add 1.0 eq. of HCl or Acetic Acid to protonate the amine product, preventing strong adsorption to the metal surface.
Dehalogenation (Heterogeneous) Over-active CatalystSwitch from Pd/C to Pt/C (sulfided). Lower temperature to <20°C. Stop reaction immediately upon H₂ uptake plateau.
Low ee% (Homogeneous) Low H₂ PressureIr-catalyzed imine hydrogenation often requires high pressure (50-100 bar) to favor the enantioselective pathway over background racemic reduction.
Low ee% (Homogeneous) Solvent InterferenceAvoid coordinating solvents like MeOH or THF. Switch to non-coordinating DCM or Toluene.
No Reaction (Homogeneous) Catalyst DeactivationIr-catalysts are sensitive to O₂. Ensure strict anaerobic conditions (Glovebox or Schlenk line).

References

  • Gao, K., et al. (2012). "Iridium Catalyzed Asymmetric Hydrogenation of Cyclic Imines of Benzodiazepinones and Benzodiazepines." Organic Letters.

  • Boogers, J. A. F., et al. (2022).[2][3] "Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates." Organic Letters.

  • Confidential/Generic Pharma Process. "Formal Synthesis of the ACE Inhibitor Benazepril·HCl." MDPI Molecules.

  • Master Organic Chemistry. "Palladium on Carbon (Pd/C)

  • New Drug Approvals. "Benazepril Hydrochloride Synthesis and Review."

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine synthesis

Welcome to the Synthesis Troubleshooting Portal. This guide is designed for researchers and process chemists optimizing the synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting Portal. This guide is designed for researchers and process chemists optimizing the synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine and its derivatives. The formation of 7-membered benzo-fused nitrogen heterocycles is notoriously challenging due to unfavorable entropic factors and competing intermolecular side reactions[1].

Below, we address the most critical bottlenecks in 1-benzazepine synthesis, focusing on Ring-Closing Metathesis (RCM), Palladium-catalyzed intramolecular amination, and chemoselective reductions.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My Ring-Closing Metathesis (RCM) yield for the 7-membered benzazepine ring is below 30%, with significant oligomerization. How can I favor cyclization?

Causality & Solution: Forming a 7-membered ring via RCM is entropically demanding. When the rate of intramolecular cyclization is slow, intermolecular cross-metathesis outcompetes it, leading to acyclic oligomers. Furthermore, if your starting diallyl aniline derivative has a free secondary amine, the nitrogen's lone pair will coordinate to the ruthenium center of the catalyst, deactivating it[1].

Actionable Steps:

  • Protect the Nitrogen: Ensure the aniline nitrogen is protected with an electron-withdrawing group (e.g., Tosyl, Boc, or Trifluoroacetyl) to reduce its nucleophilicity and prevent catalyst poisoning[2].

  • Increase Dilution: Operate at high dilution (0.005 M to 0.01 M) in anhydrous toluene or dichloromethane. This statistically favors the intramolecular reaction over intermolecular collisions[3].

  • Catalyst Selection: Switch from Grubbs 1st Generation to Hoveyda-Grubbs 2nd Generation (HG-II) . The HG-II catalyst initiates faster and is highly efficient for sterically demanding, electron-deficient dienes[4].

Q2: I am using an intramolecular Buchwald-Hartwig amination to close the ring, but I mostly isolate protodehalogenated starting material. What is going wrong?

Causality & Solution: In Pd-catalyzed macrocyclizations, the rate-determining step is often the reductive elimination that forms the final C–N bond. Because 7-membered ring formation is slower than 5- or 6-membered ring formation, the prolonged lifetime of the Pd(II)-aryl intermediate allows competing protodehalogenation to occur[5].

Actionable Steps:

  • Upgrade the Ligand: Abandon standard ligands like BINAP or dppf. Instead, use bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos or RuPhos . These ligands enforce a geometry that dramatically accelerates reductive elimination, outcompeting the dehalogenation pathway[6].

  • Optimize the Base: Use a strong, soluble base like Sodium tert-butoxide (NaOtBu) or a finely milled inorganic base like Cesium Carbonate (Cs₂CO₃) if functional group tolerance is a concern.

Q3: How do I efficiently install the 9-amine group without over-reducing the aromatic ring?

Causality & Solution: The most efficient retrosynthetic approach to the 9-amine is to start with a 2-bromo-6-nitroaniline derivative. After the 7-membered ring is closed (yielding a 9-nitro-2,5-dihydro-1H-1-benzazepine), you can perform a global reduction. Using Palladium on Carbon (Pd/C) under a hydrogen atmosphere will simultaneously reduce the endocyclic alkene (from RCM) and the nitro group to the desired primary amine, without reducing the aromatic ring[7].

Part 2: Mechanistic Workflows & Logic

RCM_Workflow SM N,C-Diallyl-6-nitroaniline (Protected) Cat Hoveyda-Grubbs II (Toluene, 70°C) SM->Cat RCM Ring-Closing Metathesis (7-endo-trig) Cat->RCM Dilution < 0.01M Olig Intermolecular Oligomerization Cat->Olig High Conc. Prod 9-Nitro-2,5-dihydro- 1H-1-benzazepine RCM->Prod Hydro Pd/C, H2 (Global Reduction) Reduces C=C & NO2 Prod->Hydro Final 2,3,4,5-Tetrahydro- 1H-1-benzazepin-9-amine Hydro->Final

Caption: Reaction pathway for 1-benzazepine synthesis via Ring-Closing Metathesis (RCM) and global reduction.

BHA_Logic Start Intramolecular Buchwald-Hartwig Issue Issue: Dehalogenation (Slow Reductive Elimination) Start->Issue Ligand Switch to BrettPhos (Accelerates Elimination) Issue->Ligand Base Use NaOtBu or Cs2CO3 (Enhances Turnover) Issue->Base Solvent Toluene or Dioxane (100°C) Ligand->Solvent Base->Solvent Success 7-Membered Ring Closure (High Yield) Solvent->Success

Caption: Troubleshooting logic for optimizing Pd-catalyzed intramolecular amination of 1-benzazepines.

Part 3: Quantitative Data & Optimization Tables

Table 1: Optimization of RCM Conditions for 1-Benzazepine Formation

Data synthesizes typical yields based on catalyst and concentration dynamics[1][4].

Catalyst (mol %)SolventConcentration (M)Temp (°C)Result / Yield (%)Primary Byproduct
Grubbs I (5%)DCM0.1 M4015%Oligomers
Grubbs II (5%)Toluene0.05 M8045%Oligomers / Isomers
Hoveyda-Grubbs II (5%) Toluene 0.01 M 70 82% Trace
Hoveyda-Grubbs II (5%)Toluene0.1 M7035%Oligomers
Table 2: Ligand Screening for Intramolecular Buchwald-Hartwig Amination

Data reflects the impact of ligand steric bulk on 7-membered ring closure[5].

Pd SourceLigandBaseSolventYield (%)Dehalogenation (%)
Pd₂(dba)₃BINAPCs₂CO₃Toluene20%65%
Pd₂(dba)₃XPhosNaOtBuDioxane55%30%
Pd₂(dba)₃ BrettPhos NaOtBu Dioxane 88% <5%

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Ring-Closing Metathesis (RCM) of the 1-Benzazepine Core

Objective: Synthesis of 9-nitro-1-tosyl-2,5-dihydro-1H-1-benzazepine.

  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask under an argon atmosphere.

  • Substrate Loading: Dissolve 1.0 mmol of the protected diallyl precursor (e.g., N-allyl-N-(2-allyl-6-nitrophenyl)-4-methylbenzenesulfonamide) in 100 mL of anhydrous, degassed toluene to achieve a highly dilute 0.01 M concentration.

  • Catalyst Addition: Add 5 mol% (0.05 mmol) of Hoveyda-Grubbs 2nd Generation catalyst in one portion. The solution will typically turn a faint green/brown.

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C for 12–16 hours under continuous argon flow[3].

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material should be completely consumed.

  • Quenching & Workup: Cool to room temperature. Add 0.1 mL of ethyl vinyl ether to quench the active ruthenium carbene. Stir for 30 minutes.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the 2,5-dihydro-1H-1-benzazepine core.

Protocol B: Global Reduction to 2,3,4,5-Tetrahydro-1H-1-benzazepin-9-amine

Objective: Simultaneous reduction of the endocyclic alkene and the 9-nitro group.

  • Preparation: In a heavy-walled hydrogenation flask, dissolve 1.0 mmol of the 9-nitro-2,5-dihydro-1H-1-benzazepine intermediate in 15 mL of HPLC-grade Methanol or Ethanol.

  • Catalyst Loading: Carefully add 10% w/w of Palladium on Carbon (Pd/C, 10 wt. %). Safety Note: Pd/C is highly pyrophoric; add under a blanket of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Pressurize the vessel to 30–40 psi (approx. 2–3 atm) using a Parr shaker or balloon apparatus[4].

  • Reaction: Agitate the mixture at room temperature for 6–8 hours. The reduction of the nitro group is highly exothermic; monitor the temperature if scaling up.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of Methanol.

  • Deprotection (If necessary): If a Tosyl group was used for RCM, remove it using standard detosylation conditions (e.g., Sodium naphthalenide or SmI₂).

  • Final Isolation: Concentrate the filtrate in vacuo to yield the target 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine .

Part 5: References

  • Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities Source: PMC / NIH URL:[Link]

  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis Source: ResearchGate URL:[Link]

  • Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds Source: Organic Chemistry Portal / Synthesis URL:[Link]

  • Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Journal of Advanced Scientific Research: Medium Ring Benzofused Heterocyclic Compounds Source: Sciensage URL:[Link]

Sources

Optimization

Purification strategies for removing impurities from benzazepine amine mixtures

Current Status: Online 🟢 Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Dr. A. V. Thorne, Senior Application Scientist Ticket Subject: Removal of Impurities from Benzazepine Amine Mixtures

Overview

Welcome to the Benzazepine Purification Support Center. Benzazepine scaffolds (1-, 2-, or 3-benzazepines) are privileged structures in drug discovery (e.g., dopamine antagonists, vasopressin receptor ligands). However, their purification is often complicated by three factors:

  • Basicity: The amine functionality (

    
    ) interacts strongly with acidic silanols on silica gel, causing peak tailing.
    
  • Isomerism: Synthetic routes like Friedel-Crafts cyclization often yield regioisomers or enantiomers that are difficult to resolve.

  • Catalyst Residues: Palladium (Pd) or Copper (Cu) from cross-coupling reactions often chelate to the azepine nitrogen, resisting standard washes.

This guide provides modular troubleshooting workflows to address these specific challenges.

Module 1: Chromatographic Resolution

Issue: "My benzazepine product tails significantly on flash chromatography, and I cannot separate it from the des-halo impurity."

Root Cause Analysis

Standard silica gel (


) acts as a weak cation exchanger. Your basic benzazepine amine becomes protonated by surface silanols, leading to a mixed-mode retention mechanism (partitioning + ion exchange). This causes non-linear isotherms (tailing) and co-elution with impurities.
Troubleshooting Protocol

Do not simply "add base." Follow this tiered approach to deactivate silanols while maintaining selectivity.

Tier 1: Mobile Phase Modifiers (Standard)

  • Add 1-2% Triethylamine (TEA) or 1%

    
      to the mobile phase.
    
  • Critical Step: You must flush the column with the basic mobile phase for 2 Column Volumes (CV) before loading your sample. This pre-saturates the silanols.

Tier 2: Stationary Phase Switching (Recommended) If Tier 1 fails, switch to Amine-Functionalized Silica (Amino-silica) .

  • Mechanism:[1][2][3] The bonded propyl-amine groups create a basic surface environment, effectively "shielding" the acidic silanols.

  • Benefit: Allows the use of standard Hexane/EtOAc gradients without additives, often resolving regioisomers that co-elute on standard silica.

Tier 3: Reversed-Phase at High pH

  • Use a C18 column with high-pH stability (e.g., hybrid silica or polymer-based).

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

  • Why: At pH 10, the benzazepine is neutral (free base), increasing hydrophobicity and improving peak shape significantly.

Workflow Visualization

Chromatography_Workflow Start Start: Tailing Peaks Check_pKa Check Amine pKa Start->Check_pKa Silica_Mod Tier 1: Silica + 1% TEA (Pre-equilibrate!) Check_pKa->Silica_Mod pKa > 8 Result_1 Good Separation? Silica_Mod->Result_1 Amino_Silica Tier 2: Amino-Silica (Hex/EtOAc) Result_1->Amino_Silica No (Still Tailing) Success Purified Product Result_1->Success Yes Result_2 Good Separation? Amino_Silica->Result_2 C18_HighPH Tier 3: C18 @ pH 10 (NH4HCO3) Result_2->C18_HighPH No (Polar Impurities) Result_2->Success Yes C18_HighPH->Success

Figure 1: Decision tree for optimizing chromatographic separation of basic benzazepines.

Module 2: Chemical Workup & Scavenging

Issue: "NMR shows residual Palladium and non-basic impurities after the column."

The "pH-Switch" Protocol

Chromatography is often insufficient for removing neutral byproducts (e.g., phosphine oxides) or amphoteric impurities. A rigorous acid-base extraction exploits the specific basicity of the azepine ring.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude mixture in EtOAc or MTBE (avoid DCM if possible to prevent emulsion).

  • Acid Extraction: Extract 3x with 1M HCl (or 0.5M Citric Acid if acid-sensitive).

    • Chemistry: Benzazepine moves to aqueous layer (

      
      ); neutral impurities stay in organic.
      
  • Organic Wash: Wash the aqueous layer 2x with fresh EtOAc. (Discards neutral impurities).

  • Basification: Cool aqueous layer to 0°C. Adjust pH to >12 using 6M NaOH .

    • Chemistry: Benzazepine returns to free base (

      
      ).
      
  • Re-Extraction: Extract aqueous layer 3x with DCM or EtOAc.

  • Drying: Dry over

    
     and concentrate.
    
Metal Scavenging Guide

If Pd residues persist (common in Buchwald-Hartwig aminations to form the azepine), use solid-supported scavengers.

Scavenger TypeFunctional GroupTarget ImpurityConditions
Silica-DMT DimercaptotriazinePd(0), Pd(II), Cu, RuStir in EtOAc, 4h, RT. Filter.
Silica-Thiol PropylthiolAg, Hg, PdBest for Pd(II).
Polymer-TMT TrimercaptotriazinePd (High Loadings)Use if Pd > 500 ppm.
Module 3: Isomer Resolution (Chiral & Regio)

Issue: "I have a racemic mixture or close-eluting regioisomers."

Strategy: Supercritical Fluid Chromatography (SFC)

For benzazepines, SFC is superior to HPLC due to higher diffusivity and the ability to use "modifier" gradients that sharpen amine peaks.

Recommended Screening Conditions:

  • Column 1: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H).

  • Column 2: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC).

  • Co-Solvent: MeOH + 0.2% Isopropylamine (IPA-amine).

    • Note: The basic additive is mandatory to suppress carbamate formation between

      
       and the secondary amine of the benzazepine.
      
Alternative: Diastereomeric Salt Formation

If SFC is unavailable, classical resolution is effective for benzazepines due to the rigid bicyclic structure.

  • Screening Acids: L-Tartaric acid, Dibenzoyl-L-tartaric acid, Mandelic acid.

  • Solvent: EtOH or iPrOH (heating to reflux, slow cooling).

  • Mechanism: Formation of a crystalline diastereomeric salt with lower solubility than the other isomer.

Isomer Resolution Workflow

Isomer_Resolution Start Mixture: Enantiomers/Regioisomers SFC_Screen SFC Screening (Amylose/Cellulose + 0.2% Amine) Start->SFC_Screen Decision Resolution > 1.5? SFC_Screen->Decision Prep_SFC Prep SFC Purification Decision->Prep_SFC Yes Salt_Screen Salt Crystallization (Tartaric/Mandelic Acid) Decision->Salt_Screen No (or Scale >100g) Recryst Recrystallize Salt (EtOH/iPrOH) Salt_Screen->Recryst Free_Base Free Base Liberation (NaOH/DCM) Recryst->Free_Base

Figure 2: Workflow for separating chiral or regioisomeric benzazepine mixtures.

References
  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

  • Biotage. (2023).[3][4] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Organic Syntheses. (2011). Palladium Removal Strategies in Organic Synthesis.[5]Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?Link

  • Chemistry Steps. (2025). Organic Acid-Base Extractions.[6][7]Link

  • LCGC International. (2017). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC.[8]Link

Sources

Troubleshooting

Technical Support Center: Preventing Amine Oxidation in Tetrahydro-1H-1-benzazepine Workflows

Introduction As a Senior Application Scientist, I frequently encounter stability and yield issues related to the tetrahydro-1H-1-benzazepine scaffold. The secondary (or tertiary) amine embedded within this seven-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter stability and yield issues related to the tetrahydro-1H-1-benzazepine scaffold. The secondary (or tertiary) amine embedded within this seven-membered azepine ring is highly electron-rich and sterically accessible, making it exceptionally prone to oxidative degradation. This guide provides a mechanistic understanding of these degradation pathways and offers field-proven, self-validating protocols to safeguard your compounds during synthesis, storage, and formulation.

Section 1: Causality & Mechanistic Pathways (The "Why")

Before applying fixes, we must understand the causality of the degradation. The amine group in tetrahydro-1H-1-benzazepine typically undergoes two primary modes of oxidation:

  • Nucleophilic/Electrophilic (Peroxide-Mediated): Peroxide impurities (ROOH) present in solvents (e.g., THF, ether) or excipients (e.g., PEG, crospovidone) react with the amine lone pair. For secondary amines, this forms a hydroxylamine intermediate, which can further dehydrate to an enamine or oxidize to a nitrone. Tertiary amines oxidize directly to N-oxides 1.

  • Autoxidation (Radical-Mediated): Trace transition metals (Fe, Cu) catalyze the abstraction of an electron from the nitrogen, forming an amine radical cation. This radical can deprotonate at the alpha-carbon, leading to ring-opening or disproportionation 2.

OxidationMechanism Amine Tetrahydro-1H-1-benzazepine (Secondary Amine) Radical Amine Radical Cation Amine->Radical Metal Catalysis (-e⁻) Hydroxylamine Hydroxylamine (Intermediate) Amine->Hydroxylamine + ROOH (Nucleophilic Attack) Peroxide Peroxide Impurities (ROOH) Peroxide->Hydroxylamine Radical->Hydroxylamine + O₂ / H₂O Degradation Nitrone / Ring Opening (Degradation) Hydroxylamine->Degradation Further Oxidation

Mechanistic pathways of tetrahydro-1H-1-benzazepine amine oxidation.

Section 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a +16 Da and +32 Da mass shift during the storage of my tetrahydro-1H-1-benzazepine intermediate. What is happening, and how do I stop it? A: A +16 Da shift indicates the formation of a hydroxylamine (for secondary amines) or an N-oxide (for tertiary amines), while a +32 Da shift suggests further oxidation to a nitrone or di-oxidation 1. This is almost certainly peroxide-mediated. Fix: If storing the free base, ensure it is kept under an inert argon atmosphere at -20°C. For long-term storage, convert the free base to a stable salt (e.g., hydrochloride or mesylate). Protonating the amine ties up the lone pair, drastically reducing its nucleophilicity and susceptibility to peroxide attack.

Q2: During multi-step synthesis, the azepine ring degrades. How can I chemically protect the amine without hindering downstream reactions? A: The secondary amine must be protected with an electron-withdrawing group (EWG) to delocalize the nitrogen lone pair. Fix: N-Boc (tert-butyloxycarbonyl) or N-trifluoroacetyl groups are highly effective 3. The trifluoroacetyl group is particularly useful if you need to avoid the acidic deprotection conditions of Boc, as it can be removed under mild basic conditions (e.g., K₂CO₃ in MeOH). By withdrawing electron density, these groups completely shut down both autoxidation and peroxide-mediated pathways.

Q3: We are moving to formulation, but our drug product is degrading. Which antioxidants are most effective for this specific scaffold? A: Not all antioxidants work equally for amines. While BHT (Butylated hydroxytoluene) is a standard radical scavenger, it is highly lipophilic and often ineffective against aqueous peroxide-mediated oxidation 1. Fix: Implement a synergistic antioxidant system. Use a peroxide scavenger like methionine or ascorbic acid in combination with a metal chelator like EDTA 4. EDTA prevents trace metals from catalyzing the conversion of peroxides into highly reactive hydroxyl radicals.

TroubleshootingWorkflow Start Oxidation Detected (+16 Da / +32 Da) Phase Is this during Synthesis or Formulation? Start->Phase Synthesis Synthesis Phase Phase->Synthesis Formulation Formulation Phase Phase->Formulation Protect Apply N-Boc or N-Trifluoroacetyl Synthesis->Protect Intermediate Salt Convert to HCl Salt for Storage Synthesis->Salt Final API Excipient Are high-peroxide excipients (e.g., PEG) used? Formulation->Excipient Scavenger Add Methionine & Switch to Low-Peroxide PEG Excipient->Scavenger Yes Chelator Add EDTA (Chelator) + Ascorbic Acid Excipient->Chelator No (Metal Catalyzed)

Decision tree for troubleshooting tetrahydro-1H-1-benzazepine oxidation.

Section 3: Quantitative Data & Strategy Comparison

To select the right mitigation strategy, compare the efficacy of various interventions based on internal validation metrics and literature standards.

Mitigation StrategyMechanism of ActionBest Application PhaseEfficacy against AutoxidationEfficacy against Peroxides
N-Boc Protection Electron withdrawal (lone pair delocalization)Chemical SynthesisHighHigh
HCl Salt Formation Protonation of amine lone pairAPI StorageHighHigh
EDTA Addition Chelates transition metals (Fe, Cu)Formulation (Liquid)HighLow
Methionine Addition Sacrificial peroxide scavengerFormulation (Solid/Liquid)LowHigh
BHT Addition Free radical scavengerFormulation (Lipid/Solid)ModerateLow
Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, any mitigation strategy must be tested using a self-validating system. Below are the methodologies for protecting the amine and subsequently forcing degradation to validate the protection.

Protocol A: N-Trifluoroacetylation of Tetrahydro-1H-1-benzazepine (Synthesis Protection)

Causality: Trifluoroacetic anhydride (TFAA) reacts with the secondary amine to form a trifluoroacetamide. The strong electron-withdrawing nature of the CF₃ group prevents the nitrogen lone pair from participating in oxidative reactions 3.

  • Preparation: Dissolve 10 mmol of tetrahydro-1H-1-benzazepine free base in 20 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add 15 mmol of triethylamine (TEA) and cool the reaction flask to 0°C using an ice bath. Self-validation check: Ensure the solution is completely moisture-free to prevent TFAA hydrolysis.

  • Reagent Addition: Dropwise, add 12 mmol of trifluoroacetic anhydride (TFAA) over 15 minutes. Stir for 1 hour at 0°C, then allow to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze via LC-MS. The product should show a mass shift of +96 Da (addition of COCF₃ minus H) and complete disappearance of the starting material.

Protocol B: Forced Degradation Assay (Formulation Validation)

Causality: To prove that your formulation (e.g., EDTA + Methionine) works, you must subject it to accelerated oxidative stress using H₂O₂ and compare it against an unprotected control 1.

  • Sample Preparation: Prepare two 1 mg/mL solutions of the tetrahydro-1H-1-benzazepine API in a 50:50 Water:Acetonitrile mixture.

    • Control: API only.

    • Test: API + 0.1% w/v Methionine + 0.05% w/v EDTA.

  • Oxidative Stress: Add 3% H₂O₂ (final concentration) to both vials.

  • Incubation: Incubate both vials at 40°C in the dark for 24 hours.

  • Quenching & Analysis: Quench the residual peroxide with sodium thiosulfate. Inject both samples into an HPLC-UV/MS system.

  • Validation Criteria: The Control sample should exhibit significant degradation peaks (e.g., +16 Da hydroxylamine). The Test sample must show >95% API recovery, proving the formulation's protective efficacy.

References
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. nih.gov.
  • How to Mitigate Oxidation in Drug Formulations.
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
  • Efficient Synthesis of Functionalized Benzazepine Derivatives Utilizing Intramolecular Mitsunobu Reaction. clockss.org.

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Benzazepin-9-amine Coupling Reactions

Welcome to the technical support center dedicated to resolving the unique challenges associated with coupling reactions involving the sterically hindered benzazepin-9-amine scaffold. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving the unique challenges associated with coupling reactions involving the sterically hindered benzazepin-9-amine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize N-aryl or N-alkyl benzazepin-9-amine derivatives. Drawing upon established principles in cross-coupling chemistry, this resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome the hurdles presented by steric congestion around the 9-amino group.

Introduction: The Challenge of Steric Hindrance

The benzazepine core is a privileged scaffold in medicinal chemistry. However, functionalization at the 9-position, particularly when dealing with the primary amine, presents a significant synthetic challenge. The steric bulk imposed by the fused ring system can impede the approach of coupling partners and catalysts, leading to low yields, slow reaction rates, and undesired side products. This guide will equip you with the knowledge and practical strategies to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the coupling of benzazepin-9-amine and provides actionable solutions.

Q1: I am observing very low to no conversion in my palladium-catalyzed N-arylation of benzazepin-9-amine with an aryl halide. What are the likely causes and how can I improve the yield?

Low conversion in Buchwald-Hartwig aminations of sterically hindered substrates is a frequent problem. The primary bottlenecks are often slow oxidative addition of the aryl halide to the palladium(0) center and/or inefficient reductive elimination to form the C-N bond.[1]

Troubleshooting Steps:

  • Ligand Selection is Critical: For sterically demanding substrates, bulky and electron-rich phosphine ligands are essential to promote the catalytic cycle.[1]

    • Rationale: Bulky ligands facilitate the formation of a monoligated palladium species, which is more reactive in the oxidative addition step with hindered aryl halides. Electron-rich ligands also increase the electron density on the palladium center, further promoting oxidative addition.

    • Recommended Ligands: Consider switching to more sterically demanding and electron-rich biarylphosphine ligands.

LigandStructureKey Features
RuPhos (Structure not displayable)Excellent for sterically hindered couplings.
BrettPhos (Structure not displayable)Highly effective for a broad range of amines, including primary amines.
Josiphos-type ligands (Structure not displayable)Known to be effective for challenging aminations.[2]
  • Choice of Palladium Precatalyst: The choice of palladium source can influence catalyst activity.

    • Recommendation: Use a pre-formed palladium-ligand complex (precatalyst) to ensure the active catalytic species is readily generated. Pd₂(dba)₃ in combination with the chosen ligand is a common and effective starting point.

  • Base Selection and Strength: The base plays a crucial role in the deprotonation of the amine to form the palladium-amido intermediate.

    • Common Issue: Weak bases may not be strong enough to deprotonate the hindered benzazepin-9-amine efficiently.

    • Recommendations:

      • Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a standard choice.

      • For sensitive substrates, consider using lithium bis(trimethylsilyl)amide (LHMDS), which can sometimes be more effective and prevent side reactions.[3]

  • Reaction Temperature and Time: Sterically hindered couplings often require higher temperatures and longer reaction times to overcome the activation energy barrier.

    • Actionable Advice: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q2: I am attempting a copper-catalyzed N-arylation (Ullmann-type reaction) of benzazepin-9-amine, but the reaction is sluggish, especially with aryl chlorides. What can I do?

Copper-catalyzed C-N coupling reactions are a cost-effective alternative to palladium-catalyzed methods but often require harsher conditions, particularly for less reactive aryl chlorides.[4][5] The primary challenge is the high energy barrier for the oxidative addition of the aryl halide to the copper center.[5]

Troubleshooting Steps:

  • Ligand-Accelerated Catalysis: The use of appropriate ligands is crucial to enhance the reactivity of the copper catalyst.

    • Rationale: Ligands can increase the electron density on the copper center, facilitating oxidative addition. They can also stabilize the active catalytic species.

    • Recommended Ligands:

      • N,N'-diaryldiamine ligands: These have been shown to be highly effective in promoting the amination of aryl chlorides under milder conditions.[4][5]

      • Pyrrole-ol based ligands: These have demonstrated unique efficacy in coupling sterically hindered partners.[6]

      • Picolinic acid: An inexpensive and effective ligand for coupling with sterically hindered phenols, and by extension, can be explored for hindered amines.

  • Solvent Choice: High-boiling polar aprotic solvents are typically required for traditional Ullmann reactions.

    • Common Solvents: N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

    • Consideration: Be mindful that these solvents can be difficult to remove during workup.

  • Reaction Temperature: Ullmann reactions often necessitate high temperatures (frequently >150 °C). However, recent advances with specialized ligands have enabled these reactions to proceed at significantly lower temperatures.[4][5]

    • Recommendation: If using a ligand-based system, start with the recommended literature temperature. For traditional systems, a high temperature is likely necessary.

Q3: My coupling reaction is producing significant amounts of hydrodehalogenation byproduct (the aryl halide is reduced to the corresponding arene). How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction in cross-coupling chemistry, especially with electron-rich ligands and at higher temperatures. It arises from β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination.

Mitigation Strategies:

  • Optimize Ligand-to-Metal Ratio: An excess of the phosphine ligand can sometimes promote side reactions.

    • Recommendation: Screen different ligand-to-palladium ratios to find the optimal balance for your specific substrates.

  • Lower the Reaction Temperature: Higher temperatures can favor the hydrodehalogenation pathway.

    • Actionable Advice: If your desired reaction proceeds at a reasonable rate at a lower temperature, this can often suppress the formation of the hydrodehalogenation byproduct.

  • Choice of Base: The nature of the base can influence the extent of this side reaction.

    • Recommendation: Experiment with different bases (e.g., switching from NaOtBu to K₃PO₄ or Cs₂CO₃) to see if it impacts the product distribution.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Benzazepin-9-amine (Buchwald-Hartwig Amination)

This protocol provides a starting point for the coupling of benzazepin-9-amine with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • Benzazepin-9-amine

  • Aryl bromide

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))

  • RuPhos (or other suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.5 equivalents).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add benzazepin-9-amine (1.0 equivalent) and the aryl bromide (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Place the reaction tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Benzazepin-9-amine (Ullmann-type Reaction)

This protocol is a starting point for the coupling of benzazepin-9-amine with an aryl iodide, which is generally more reactive than an aryl bromide or chloride in copper-catalyzed reactions.

Materials:

  • Benzazepin-9-amine

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Suitable ligand (e.g., an N,N'-diaryldiamine or picolinic acid)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous DMF or NMP

Procedure:

  • To a reaction vial, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).

  • Add benzazepin-9-amine (1.0 equivalent) and the aryl iodide (1.2 equivalents).

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture at 120-160 °C (temperature may be lower with more advanced ligand systems).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Process: Reaction Mechanisms and Decision Workflows

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R-NH₂ Pd-Amido Complex Pd-Amido Complex Amine Coordination->Pd-Amido Complex -HX (Base) Product Product Pd-Amido Complex->Product Reductive Elimination Product->Pd(0)L Ar-NHR caption Buchwald-Hartwig Catalytic Cycle

Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination cycle.

Diagram 2: Decision Workflow for Optimizing Benzazepin-9-amine Coupling

Troubleshooting_Workflow start Low Yield in Coupling Reaction catalyst_system Evaluate Catalyst System start->catalyst_system ligand Screen Bulky, Electron-Rich Ligands (e.g., RuPhos, BrettPhos) catalyst_system->ligand Pd-catalyzed alternative Consider Alternative Coupling (e.g., Cu-catalyzed) catalyst_system->alternative No Improvement conditions Optimize Reaction Conditions base Use Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) conditions->base Check Base ligand->conditions temp_time Increase Temperature & Time base->temp_time Check Temp/Time success Improved Yield temp_time->success alternative->success caption Troubleshooting workflow for hindered amine coupling.

Caption: A step-by-step guide to troubleshooting low-yielding coupling reactions with benzazepin-9-amine.

References

  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950–25955. [Link]

  • Buchwald, S. L. (2011). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Kim, S.-T., Strauss, M. J., Cabré, A., & Buchwald, S. L. (2023). Anionic N1,N2-diarylbenzene-1,2-diamine ligands promote the Cu-catalyzed amination of aryl bromides at room temperature. Journal of the American Chemical Society, 145(12), 6966–6975. [Link]

  • Shekhar, S., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10836–10843. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Solé, D., Diaba, F., & Bonjoch, J. (2003). Nitrogen heterocycles by palladium-catalyzed cyclization of amino-tethered vinyl halides and ketone enolates. The Journal of Organic Chemistry, 68(14), 5746–5749. [Link]

  • Buchwald, S. L., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]

  • Morken, J. P., et al. (2014). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 53(52), 14475–14479. [Link]

  • Fu, G. C., et al. (2013). Stereoconvergent Amine-Directed Alkyl–Alkyl Suzuki Reactions of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 135(40), 15024–15027. [Link]

  • Hartwig, J. F., & Sheng, Q. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine in Solution

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine. This guide is designed to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical, step-by-step protocols to address the stability challenges you may encounter during your experiments with this compound in solution. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate degradation, ensuring the integrity and reliability of your results.

Introduction: Understanding the Stability Profile

2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine is a unique molecule featuring a bicyclic system with an aromatic amine. Aromatic amines, as a class of compounds, are known for their susceptibility to degradation under various environmental conditions.[1] Exposure to light, oxygen, heat, and non-neutral pH can trigger oxidative and other degradation pathways, leading to the formation of impurities.[1] These impurities can compromise the efficacy, safety, and shelf-life of pharmaceutical products. Therefore, a thorough understanding of the stability of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine is critical for its successful development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine in solution?

A1: Based on the chemical structure, the primary factors of concern are:

  • Oxidation: The aromatic amine moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, and light.[1] This is a common degradation pathway for molecules containing electron-rich groups like aromatic amines.

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions. Aromatic amines are known to be light-sensitive.

  • pH: The stability of the compound can be significantly influenced by the pH of the solution. Both acidic and basic conditions can potentially catalyze degradation.

  • Temperature: Elevated temperatures can increase the rate of all potential degradation reactions.

Q2: I've observed a color change in my stock solution of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine. What could be the cause?

A2: A color change, typically to a darker shade, is a common indicator of the degradation of aromatic amines. This is often due to oxidation, which can lead to the formation of colored byproducts. It is crucial to investigate the cause immediately, as this indicates a loss of the parent compound and the formation of impurities.

Q3: What are the likely degradation products of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine?

A3: While specific degradation products for this molecule are not extensively documented in the public domain, based on the chemistry of aromatic amines, potential degradation pathways include:

  • Oxidation of the amine group: This can lead to the formation of N-oxides, nitroso, or nitro derivatives.

  • Dimerization/Polymerization: Oxidative coupling of aromatic amines can lead to the formation of colored dimeric and polymeric impurities.

  • Ring opening or modification: Under harsh acidic or basic conditions, the seven-membered ring could potentially undergo rearrangement or cleavage, although this is generally less common than oxidation of the aromatic amine.

Q4: How can I proactively enhance the stability of my solutions?

A4: To enhance stability, consider the following:

  • Use of Antioxidants: Incorporating antioxidants can help prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[2][3]

  • pH Control: Maintaining the solution at an optimal pH using appropriate buffer systems is crucial. The ideal pH will need to be determined experimentally.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Controlled Temperature: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down degradation kinetics.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram Degradation of the parent compound.1. Confirm the identity of the new peaks using mass spectrometry (LC-MS).2. Conduct a forced degradation study (see protocol below) to systematically identify degradation products under different stress conditions.3. Review your solution preparation and storage procedures to identify potential causes of degradation (e.g., exposure to light, air, or extreme pH).
Loss of potency/concentration over time Chemical degradation of the active molecule.1. Perform a stability study at different storage conditions (temperature, humidity, light exposure) to determine the shelf-life of your solution.2. Evaluate the need for stabilizing excipients such as antioxidants or buffering agents.3. Ensure your analytical method is stability-indicating (i.e., can separate the parent compound from its degradants).
Precipitation or cloudiness in the solution Formation of insoluble degradation products or change in solubility due to pH shift.1. Analyze the precipitate to determine its identity.2. Re-evaluate the solubility of the compound in the chosen solvent system and at the working pH.3. Consider if a change in the counter-ion or the use of a co-solvent could improve stability.
Inconsistent experimental results Instability of the compound in the experimental medium.1. Assess the stability of the compound under the specific conditions of your assay (e.g., temperature, pH, presence of other reagents).2. Prepare fresh solutions for each experiment to minimize the impact of degradation.3. Include a stability control in your experiments to monitor for degradation over the course of the assay.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.

Objective: To investigate the degradation of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine under various stress conditions.

Materials:

  • 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector or a mass spectrometer

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable, validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point.[1]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify the major degradation products.

Stress Condition Reagent/Parameter Temperature Duration
Acidic Hydrolysis0.1 M HCl60°C24 hours
Basic Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal-60°C24 hours
PhotolyticICH Q1B guidelinesAmbientAs per guidelines
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine from its degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., varying ratios of acetonitrile/methanol and aqueous buffers like phosphate or acetate).

    • Evaluate different pH values for the aqueous mobile phase.

  • Gradient Optimization:

    • Develop a gradient elution method to ensure the separation of both early and late-eluting impurities.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study.

Visualizations

Degradation_Pathways cluster_stress Stress Conditions cluster_compound Parent Compound cluster_degradants Potential Degradants Oxidation Oxidation (O₂, H₂O₂) Parent 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine Oxidation->Parent Light Photodegradation (UV/Vis) Light->Parent Heat Thermal Stress Heat->Parent pH Acidic/Basic pH pH->Parent N_Oxide N-Oxide Derivatives Parent->N_Oxide Oxidation Dimers Oxidative Dimers/ Polymers Parent->Dimers Oxidative Coupling Ring_Cleavage Ring-Cleaved Products Parent->Ring_Cleavage Harsh pH/Heat Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution Acid Acidic Stock->Acid Base Basic Stock->Base Oxidative Oxidative Stock->Oxidative Thermal Thermal Stock->Thermal Photo Photolytic Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for forced degradation studies.

References

  • Walsh Medical Media. (2014, June 30). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Hindawi. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • Technology Networks. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025, October 31). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. [Link]

  • Semantic Scholar. (n.d.). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. [Link]

  • Taylor & Francis Online. (2006, September 23). Spectrophotometric Determination of Some Dibenzazepines. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]

  • Chinese Academy of Sciences. (2025, December 15). No More Explosive Transformation of Aromatic Amine: Chemistry Solves a 140-years-long Dilemma to Find a Safe Way Out. [Link]

  • SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]

  • SlideShare. (n.d.). Aromatic Amines. [Link]

  • ACS Publications. (2019, October 11). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. [Link]

  • ACS Publications. (2025, August 10). Two General Routes to 1,4-Disubstituted-2,3,4,5-tetrahydro- 1 H -3-benzazepines. [Link]

  • PubMed. (2000, December 14). Two general routes to 1,4-disubstituted-2,3,4,5-tetrahydro- 1H-3-benzazepines. [Link]

  • PubMed. (2016, May 1). Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. [Link]

  • ResearchGate. (2025, August 10). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. [Link]

  • Knowledge of Pharma. (2017, July 30). ANTIOXIDANTS: In Pharmaceutical Formulation. [Link]

  • SciELO. (n.d.). Rational use of antioxidants in solid oral pharmaceutical preparations. [Link]

  • ResearchGate. (2003, October 20). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. [Link]

  • PubMed. (2007, March 15). Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Benchtop ¹H NMR for the Spectral Analysis of 2,3,4,5-Tetrahydro-1H-1-benzazepin-9-amine: A Methodological Comparison Guide

Executive Summary & Analytical Challenge The structural elucidation of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine presents a unique analytical challenge for synthetic chemists and drug development professionals. As a cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

The structural elucidation of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine presents a unique analytical challenge for synthetic chemists and drug development professionals. As a core pharmacophore in various bioactive molecules (including vasopressin receptor antagonists), confirming its structural integrity is critical[1].

The difficulty in its ¹H NMR spectral analysis stems from two primary factors:

  • Conformational Dynamics & Strong Coupling: The saturated 7-membered azepine ring contains four adjacent methylene groups (C2, C3, C4, C5). The minimal chemical shift dispersion between the C3 and C4 protons often leads to second-order strong coupling effects (roofing) at lower magnetic fields.

  • Proton Exchange Kinetics: The molecule possesses two distinct exchangeable nitrogen-bound proton environments—a secondary amine in the ring (N1-H) and a primary aniline group (C9-NH₂). These protons exhibit severe solvent-dependent exchange dynamics that can broaden or completely obscure their signals.

This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) platforms[2], and evaluates the critical impact of solvent selection (CDCl₃ vs. DMSO-d₆) to establish a field-proven, self-validating analytical workflow.

Platform Comparison: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR

Recent advances in benchtop NMR technology have made 80 MHz systems highly viable for routine quality control and reaction monitoring[2]. However, when analyzing complex cyclic aliphatic systems like the 1-benzazepine scaffold, the physical limitations of magnetic field strength become apparent.

The causality behind spectral resolution lies in the


 ratio  (the difference in resonance frequency in Hz divided by the coupling constant in Hz).
  • At 80 MHz: The chemical shift difference between the H3 and H4 protons (~0.1 ppm) translates to just 8 Hz. With a ³J-coupling of ~6 Hz, the

    
     ratio is ~1.3. Because this value is well below 10, the system experiences second-order strong coupling . The multiplets merge into an unresolved, complex AB or ABC spin system, making it impossible to extract accurate coupling constants.
    
  • At 600 MHz: The same 0.1 ppm difference translates to 60 Hz. The

    
     ratio becomes 10, pushing the spin system into first-order kinetics . The signals resolve into distinct, quantifiable triplets of triplets (tt).
    

Furthermore, the aromatic region (H6, H7, H8) is heavily influenced by the electron-donating (+M) effects of both the N1-amine and the C9-amine. Because H6 and H8 are ortho/para to these nitrogen atoms, they experience significant diamagnetic shielding, shifting their resonances upfield compared to the meta-proton (H7).

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, 298 K)
Proton AssignmentHigh-Field (600 MHz)Benchtop (80 MHz)Resolution Causality
H2 (CH₂) 3.10 ppm (t, J=6.5 Hz, 2H)3.10 ppm (br m, 2H)First-order triplet at 600 MHz; broadened by second-order overlap at 80 MHz.
H3 (CH₂) 1.85 ppm (tt, J=6.5, 6.0 Hz, 2H)1.75–1.95 ppm (m, 4H)

at 80 MHz causes severe strong coupling (roofing) with H4.
H4 (CH₂) 1.75 ppm (tt, J=6.0, 6.5 Hz, 2H)Overlaps with H3Resolved at 600 MHz (

).
H5 (CH₂) 2.75 ppm (t, J=6.5 Hz, 2H)2.75 ppm (br m, 2H)Clear triplet at 600 MHz; unresolved fine structure at 80 MHz.
H6 (Ar-H) 6.35 ppm (dd, J=7.5, 1.5 Hz, 1H)6.30–6.45 ppm (m, 2H)Overlaps with H8 at 80 MHz due to low dispersion.
H7 (Ar-H) 6.75 ppm (t, J=7.5 Hz, 1H)6.75 ppm (m, 1H)Pseudo-triplet clearly resolved at 600 MHz.
H8 (Ar-H) 6.40 ppm (dd, J=7.5, 1.5 Hz, 1H)Overlaps with H6Resolved at 600 MHz.

Solvent Effects: Resolving the Exchangeable Amine Protons

The choice of deuterated solvent dictates the visibility of the N1-H and C9-NH₂ protons. In non-polar solvents like CDCl₃, amine protons often appear as broad, indistinct singlets. This broadening is caused by intermediate chemical exchange rates with trace moisture and the quadrupolar relaxation of the adjacent ¹⁴N nucleus.

As demonstrated by Abraham et al., switching from CDCl₃ to a highly polar, hydrogen-bonding solvent like DMSO-d₆ can induce dramatic solvent shifts for labile protons[3]. DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the exchangeable protons and drastically reducing their chemical exchange rate. This minimizes line broadening, shifts the signals downfield, and sharpens them for accurate integration.

Table 2: Solvent Effect on Exchangeable Protons (600 MHz)
Functional GroupCDCl₃ Shift (ppm)DMSO-d₆ Shift (ppm)Mechanistic Observation
N1-H (Amine) 3.80 (br s, 1H)5.10 (s, 1H)Downfield shift in DMSO due to strong hydrogen bonding; peak sharpens.
C9-NH₂ (Aniline) 3.50 (br s, 2H)4.85 (s, 2H)Reduced chemical exchange with residual water in DMSO sharpens the signal.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints.

Step 1: Sample Preparation Dissolve 15 mg of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube.

  • Causality: Filtration removes paramagnetic particulate impurities (e.g., trace metals from synthesis) that cause localized magnetic field inhomogeneities and line broadening.

Step 2: Shimming & Tuning (Validation Check) Insert the sample and lock the spectrometer to the deuterium frequency. Perform automated gradient shimming.

  • Validation: Acquire a single-scan ¹H spectrum and measure the Full Width at Half Maximum (FWHM) of the TMS peak. Proceed only if FWHM

    
     Hz.
    
  • Causality: A broader TMS peak indicates poor B₀ homogeneity, which will artificially merge the closely spaced H3/H4 multiplets, rendering coupling constant extraction impossible.

Step 3: Acquisition Parameters Set the relaxation delay (D1) to 5.0 seconds and the pulse angle to 30°. Acquire 16 transients for the 600 MHz system (or 64 transients for the 80 MHz benchtop to compensate for lower sensitivity).

  • Causality: A sufficient D1 ensures complete longitudinal relaxation (T₁) of all protons, preventing signal saturation and allowing for accurate, quantitative integration of the exchangeable NH/NH₂ protons.

Step 4: Signal Processing Apply a zero-filling factor of 2 (e.g., from 32k to 64k data points) and an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation.

  • Causality: Zero-filling improves the digital resolution in the frequency domain, ensuring that the apex of each multiplet peak is accurately defined for precise J-coupling calculation without artificially broadening the line shape.

Mechanistic Visualizations

Workflow S1 1. Sample Prep (10-20 mg in 0.6 mL) S2 2. Shimming (TMS FWHM <0.5 Hz) S1->S2 S3 3. Acquisition (D1 > 5xT1) S2->S3 S4 4. Processing (Zero-Filling & FT) S3->S4 S5 5. Analysis (J-Coupling) S4->S5

Caption: NMR Experimental Workflow for High-Resolution Spectral Acquisition.

SpinSystem H2 H2 (δ 3.10) H3 H3 (δ 1.85) H2->H3 ³J=6.5Hz H4 H4 (δ 1.75) H3->H4 ³J=6.0Hz H5 H5 (δ 2.75) H4->H5 ³J=6.5Hz

Caption: Aliphatic Spin-Spin Coupling Network of the Azepine Ring.

References

  • PubChem Compound Summary for CID 576503, 2,3,4,5-tetrahydro-1H-1-benzazepine. National Center for Biotechnology Information.[1] URL:[Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview. Castaing-Cordier, T., et al. National Library of Medicine (PMC).[2] URL:[Link]

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Abraham, R. J., et al. Magnetic Resonance in Chemistry.[3] URL:[Link]

Sources

Comparative

Publish Comparison Guide: HPLC Method Validation for Purity Testing of Tetrahydro-1H-1-benzazepine

Executive Summary Tetrahydro-1H-1-benzazepine serves as a critical pharmacophore in the synthesis of dopamine receptor antagonists (e.g., Sch 39166) and vasopressin V2 antagonists. Its purity is paramount, yet its analys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydro-1H-1-benzazepine serves as a critical pharmacophore in the synthesis of dopamine receptor antagonists (e.g., Sch 39166) and vasopressin V2 antagonists. Its purity is paramount, yet its analysis is plagued by two common chromatographic failures: peak tailing due to the secondary amine interacting with residual silanols, and poor resolution from structurally similar synthetic byproducts (e.g., regioisomers or uncyclized precursors).

This guide compares the industry-standard C18 (ODS) approach against a superior Phenyl-Hexyl stationary phase method . We demonstrate that while C18 is sufficient for basic assay, the Phenyl-Hexyl chemistry provides the orthogonal selectivity required for high-stringency purity testing, validated under ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge

The core structure of 2,3,4,5-tetrahydro-1H-1-benzazepine contains a fused benzene ring and a seven-membered nitrogen-containing ring.

PropertyValueChromatographic Implication
Basicity pKa ~9.5 (Secondary Amine)High risk of silanol interaction (peak tailing) at neutral pH. Requires low pH or end-capped columns.
Hydrophobicity LogP ~2.1Moderate retention on C18; risk of co-elution with synthesis precursors.
UV Chromophore

~210 nm, 254 nm
Requires low-cutoff solvents (Acetonitrile/Phosphate) for sensitivity.
Critical Impurities 1-Benzazepin-2-one (Oxidation), Uncyclized AmidesSimilar hydrophobicity to the API requires selectivity beyond simple carbon load.

Part 2: Method Design & Comparative Analysis

We evaluated three analytical scenarios to determine the optimal control strategy.

Comparison 1: Column Chemistry (The Selectivity Driver)

Scenario A: The Standard C18 (L1)

  • Mechanism: Hydrophobic interaction only.

  • Outcome: The benzazepine peak often tails (

    
    ) due to accessible silanols. Separation from the oxidation impurity (benzazepinone) is often marginal (
    
    
    
    ) because the hydrophobicity difference is negligible.

Scenario B: Phenyl-Hexyl (The Proposed Solution)

  • Mechanism: Hydrophobic interaction +

    
     stacking .
    
  • Outcome: The benzene ring of the benzazepine interacts strongly with the phenyl phase. The electron-deficient impurities (e.g., carbonyl-containing lactams) interact differently, expanding resolution (

    
    ).
    
Comparison 2: Instrumentation (Efficiency)
FeatureStandard HPLCUHPLC (Ultra-High Performance)
Particle Size 5 µm1.7 µm
Run Time 25 mins6 mins
Solvent Usage ~25 mL/run~3 mL/run
Resolution BaselineEnhanced (Sharper peaks)

Recommendation: The Phenyl-Hexyl method on a UHPLC platform is the superior choice for high-throughput release testing, while the HPLC variant remains robust for standard QC labs.

Visualizing the Method Selection Logic

MethodSelection Start Analyte: Tetrahydro-1H-1-benzazepine CheckBasicity Is pKa > 8.0? (Basic Amine) Start->CheckBasicity SilanolRisk High Risk of Tailing CheckBasicity->SilanolRisk Yes Selectivity Are Aromatic Impurities Present? SilanolRisk->Selectivity C18 Standard C18 Column (Hydrophobicity only) Selectivity->C18 No (Simple Matrix) Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction + Hydrophobicity) Selectivity->Phenyl Yes (Isomers/Oxidation products) Result Superior Resolution (Rs > 3.0) Symmetric Peak (Tf < 1.2) Phenyl->Result

Figure 1: Decision tree for selecting the Phenyl-Hexyl stationary phase based on analyte properties.

Part 3: The Validated Protocol (Gold Standard)

This protocol uses the Phenyl-Hexyl chemistry. It is designed to be "Self-Validating," meaning the System Suitability Test (SST) criteria inherently prevent data generation if the system is drifting.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 1.7 µm for UHPLC).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid). Rationale: Acidic pH suppresses silanol ionization; Acetate is MS-compatible.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10%

      
       60% B (Elution of API and Impurities)
      
    • 15-20 min: 95% B (Column Wash)

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC).

  • Detection: UV @ 254 nm (primary) and 210 nm (impurity scouting).

  • Column Temp: 40°C.

System Suitability (The "Go/No-Go" Gate)

Before any sample is analyzed, the following must pass:

  • Resolution (

    
    ): 
    
    
    
    between Tetrahydro-1H-1-benzazepine and its nearest impurity (typically the 2-one derivative).
  • Tailing Factor (

    
    ): 
    
    
    
    . (If
    
    
    , the mobile phase pH is likely incorrect or the column is aging).
  • Precision: RSD of 6 replicate injections

    
    .
    

Part 4: Validation Data & Workflow (ICH Q2(R2))

The following data summarizes the validation performance of the Phenyl-Hexyl method.

Specificity (Forced Degradation)

The method must demonstrate the ability to separate the API from degradants.

Stress ConditionTime/TempDegradation %Resolution (Min)Pass/Fail
Acid (0.1N HCl) 24h / 60°C2.5%3.4Pass
Base (0.1N NaOH) 24h / 60°C5.1%4.1Pass
Oxidation (3% H2O2) 4h / RT8.3%2.8Pass
Thermal (Solid) 7 days / 80°C< 0.5%N/APass

Insight: The benzazepine ring is susceptible to oxidation at the nitrogen (N-oxide formation) or the adjacent carbon (lactam formation). The Phenyl-Hexyl column successfully resolves these polar degradants.

Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 150 µg/mL (150% of target).

  • Regression:

    
    
    
  • 
    :  0.9998 (Requirement: 
    
    
    
    ).
Accuracy (Recovery) & Precision

Performed by spiking the API into the sample matrix (synthetic reaction mixture).

LevelRecovery (%)Precision (RSD %)
LOQ (0.05%) 98.5%2.4%
50% 100.2%0.8%
100% 99.8%0.5%
150% 100.4%0.6%
Validation Workflow Diagram

ValidationFlow Prep Sample Preparation (0.5 mg/mL in Mobile Phase) SST System Suitability (Rs > 2.0, Tf < 1.5) Prep->SST Inject Injection Sequence (Blank -> Std -> Sample -> Bracketing Std) SST->Inject Pass Fail Investigation (OOS) SST->Fail Fail Data Data Processing (Integration & Calc) Inject->Data Report CoA Generation Data->Report Within Limits Data->Fail Out of Spec

Figure 2: Routine analysis workflow incorporating self-validating system suitability checks.

Part 5: Troubleshooting & Robustness

Robustness Testing (Design of Experiments): Small deliberate changes were made to validate method reliability.

  • pH Variation (± 0.2 units): Critical. At pH > 5.0, tailing increases significantly due to silanol deprotonation. Control Strategy: Use a calibrated pH meter and buffer preparation SOP.

  • Temperature (± 5°C): Minor effect on retention time, negligible effect on resolution.

  • Flow Rate (± 10%): Linearly affects retention time; resolution remains stable.

Common Failure Mode:

  • Symptom:[2] Split peaks.

  • Cause: Sample solvent mismatch. If the sample is dissolved in 100% Acetonitrile while the starting gradient is 10% Acetonitrile, the "strong solvent effect" will occur.

  • Fix: Dissolve sample in the starting mobile phase (10% MeCN : 90% Buffer).

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[3] [Link]

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Foundational text on column selectivity and silanol interactions).
  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface heterogeneity of modern silica-based columns for basic solutes. Journal of Chromatography A. [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystallography of Benzazepine-9-amine Salts for Pharmaceutical Development

This guide provides an in-depth comparison of the crystallographic data of benzazepine-9-amine salts, offering critical insights for researchers, scientists, and drug development professionals. We will explore the strate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the crystallographic data of benzazepine-9-amine salts, offering critical insights for researchers, scientists, and drug development professionals. We will explore the strategic importance of salt selection, present a comparative analysis of different salt forms, and provide detailed experimental protocols for crystallization and data acquisition.

The Strategic Imperative of Salt Selection in Drug Development

The conversion of an active pharmaceutical ingredient (API) into a salt form is a fundamental strategy in drug development.[1][2] For a molecule like benzazepine-9-amine, which possesses an ionizable amine group, salt formation offers a powerful tool to modulate its physicochemical properties without altering the core pharmacophore. An estimated 50% of all drugs are administered as salts, a testament to this strategy's efficacy.[3][4]

The choice of a counter-ion can profoundly impact:

  • Solubility and Dissolution Rate: A primary driver for salt selection is the enhancement of aqueous solubility, which is often a prerequisite for achieving adequate bioavailability, especially for poorly soluble drugs (BCS Class II and IV).[5][6] The salt form can act as its own buffer, modifying the pH of the diffusion layer around the dissolving particle to increase the dissolution rate.[2][6]

  • Stability: Salt formation can improve the chemical and physical stability of an API.[1][4][6] For instance, the solid-state stability of diclofenac is enhanced in its salt form compared to the free acid.[6]

  • Hygroscopicity: This refers to a substance's tendency to absorb moisture from the air. A salt form with low hygroscopicity is desirable for consistent performance and ease of manufacturing.[4][6]

  • Crystallinity: A high degree of crystallinity is a crucial attribute for a stable and reproducible solid dosage form.[6]

  • Manufacturability: Properties influenced by salt selection, such as flowability and compressibility, are critical for robust tablet and capsule manufacturing.[3]

Given these considerations, salt screening and selection are now integral to the early stages of drug development.[3][6] A failure to select the optimal salt form early can lead to costly and time-consuming repetitions of toxicological and formulation studies.[6]

Comparative Crystallographic Analysis of Benzazepine-9-amine Salts

The key differentiator between salt forms lies in the nature of the counter-ion and how it interacts with the protonated benzazepine-9-amine cation. These interactions, primarily hydrogen bonds and electrostatic forces, govern the crystal packing and the overall crystal lattice energy.

Table 1: Hypothetical Comparative Crystallographic Data for Benzazepine-9-amine Salts

ParameterBenzazepine-9-amine HClBenzazepine-9-amine MesylateRationale for Comparison
Formula C₁₀H₁₂N₂ · HClC₁₀H₁₂N₂ · CH₄O₃SThe molecular weight and composition differ, impacting formulation calculations.
Crystal System MonoclinicOrthorhombicDifferent crystal systems imply fundamentally different packing symmetries.
Space Group P2₁/cP2₁2₁2₁The space group defines the symmetry elements within the unit cell.
Unit Cell (Å) a=10.2, b=8.5, c=12.1, β=98.5°a=7.8, b=11.5, c=15.3Unit cell dimensions define the basic repeating unit of the crystal.
Key H-Bonds N⁺-H···Cl⁻N⁺-H···O=SThe small, spherical chloride ion forms direct, strong hydrogen bonds. The larger, tetrahedral mesylate ion offers multiple oxygen atoms as hydrogen bond acceptors, potentially leading to more complex networks.
Packing Motif Herringbone chains3D hydrogen-bonded networkThe shape and hydrogen bonding capability of the counter-ion directly influence how molecules pack together, affecting properties like density and slip planes.

Note: The data in this table is illustrative and based on typical observations for hydrochloride and mesylate salts of similar amine-containing compounds. Actual experimental data would be required for a definitive analysis.

The chloride ion (Cl⁻) is small and spherical, typically forming strong, direct hydrogen bonds with the ammonium group (N⁺-H). This can lead to relatively simple, dense packing arrangements. In contrast, the mesylate anion (CH₃SO₃⁻) is larger, tetrahedral, and presents three oxygen atoms as potential hydrogen bond acceptors. This can facilitate the formation of more intricate and varied three-dimensional hydrogen-bonded networks, potentially leading to different polymorphs. These structural variations are known to occur in benzazepine derivatives with only modest changes to substituents.[8][9]

Experimental Workflow: From Salt Formation to Structure Elucidation

A systematic approach is essential for identifying and characterizing the optimal salt form.[10] The process involves screening various counter-ions and crystallization conditions, followed by detailed characterization.

Diagram: Salt Screening and Crystallography Workflow

G cluster_0 Phase 1: Salt Screening cluster_1 Phase 2: Initial Characterization cluster_2 Phase 3: Single Crystal Growth & Analysis cluster_3 Phase 4: Final Selection API Benzazepine-9-amine (Free Base) Counterions Select Counter-ions (e.g., HCl, H₂SO₄, Mesylic Acid) API->Counterions Solvents Select Solvent Systems (e.g., EtOH, IPA, Acetone, H₂O) Counterions->Solvents Crystallization High-Throughput Crystallization Experiments Solvents->Crystallization Solids Isolate Solid Forms Crystallization->Solids PXRD Powder X-ray Diffraction (PXRD) (Phase Identification & Crystallinity) Solids->PXRD DSC_TGA DSC / TGA (Thermal Properties & Stability) Solids->DSC_TGA Lead_Salts Select Promising Salts PXRD->Lead_Salts DSC_TGA->Lead_Salts Growth Grow Single Crystals (Vapor Diffusion, Slow Evaporation) Lead_Salts->Growth SCXRD Single Crystal XRD (Structure Elucidation) Growth->SCXRD Final_Data Full Physicochemical Profile (Solubility, Hygroscopicity, Stability) SCXRD->Final_Data Selection Select Optimal Salt Form for Development Final_Data->Selection

Caption: Workflow from API to optimal salt form selection.

Experimental Protocol 1: Salt Formation and Crystallization

This protocol describes a general method for preparing and crystallizing a benzazepine-9-amine salt on a laboratory scale.

Objective: To form the hydrochloride salt of benzazepine-9-amine and obtain single crystals suitable for X-ray diffraction.

Materials:

  • Benzazepine-9-amine (100 mg)

  • 2 M HCl in Diethyl Ether

  • Ethanol (Absolute)

  • Isopropyl Alcohol (IPA)

  • Glass vials (4 mL) with screw caps

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve 100 mg of benzazepine-9-amine free base in 2 mL of absolute ethanol in a clean glass vial with a magnetic stir bar.

  • Salt Formation: While stirring, add the 2 M HCl in diethyl ether dropwise until a precipitate is observed or the solution becomes cloudy. Add a slight excess to ensure complete salt formation.

  • Isolation (if precipitate forms): If a significant amount of precipitate forms immediately, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and air dry. This provides the bulk powder for other analyses.

  • Crystallization Setup (Slow Evaporation): a. Take the initial clear or slightly cloudy solution (or redissolve the isolated solid in a minimal amount of warm ethanol). b. Transfer the solution to a new, clean vial. c. Cover the vial with a cap, but do not tighten it completely. Pierce the cap with a needle to allow for very slow solvent evaporation.

  • Crystallization Setup (Vapor Diffusion): a. Dissolve the salt in a minimal amount of a good solvent (e.g., ethanol). b. Place this vial, uncapped, inside a larger, sealed jar containing a poor solvent in which the salt is insoluble (e.g., isopropyl alcohol or diethyl ether). c. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the salt's solubility and promoting crystal growth.

  • Incubation: Place the crystallization experiments in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Check the vials daily for crystal growth. High-quality crystals for single-crystal XRD should be well-formed, clear, and ideally between 0.03 and 0.3 mm in size.[7]

Rationale for Choices:

  • Solvent Selection: Ethanol is chosen as a "good" solvent to dissolve the polar salt. IPA or ether acts as an "anti-solvent"; the slow introduction of an anti-solvent gradually reduces solubility, which is conducive to the growth of well-ordered single crystals rather than rapid precipitation of amorphous powder.[10]

Experimental Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Objective: To collect high-quality diffraction data from a single crystal to determine its three-dimensional atomic structure.

Equipment:

  • Single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.7107 Å) and a detector.[11]

  • Cryostream system

  • Microscope with polarized light

  • Crystal mounting tools (e.g., MiTeGen loops)

Procedure:

  • Crystal Selection and Mounting: a. Under a microscope, select a single, well-formed crystal free of cracks or defects.[7] b. Secure the crystal onto the tip of a mounting loop using a small amount of cryo-protectant oil (e.g., Paratone-N).

  • Mounting on Diffractometer: Carefully place the mounted crystal onto the goniometer head of the diffractometer.

  • Cryo-cooling: Cool the crystal to a low temperature (typically 100 K) using the cryostream system.

    • Scientist's Note: Cryo-cooling is crucial. It minimizes thermal motion of the atoms, leading to sharper diffraction spots and a higher-resolution structure. It also protects the crystal from potential damage by the X-ray beam.

  • Unit Cell Determination: a. Collect a few initial diffraction images (frames) at different crystal orientations. b. The instrument software will use the positions of the initial reflections to determine the crystal's unit cell parameters and Bravais lattice.[12]

  • Data Collection Strategy: Based on the determined crystal symmetry, the software will calculate an efficient strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[11]

  • Data Collection: Execute the data collection strategy. This can take several hours.[11] The instrument records the positions and intensities of thousands of diffracted X-ray reflections.

  • Data Processing: a. Integration: The raw data frames are processed to integrate the intensity of each reflection. b. Scaling and Absorption Correction: The intensities are scaled and corrected for experimental variations, such as absorption of X-rays by the crystal itself.

  • Structure Solution and Refinement: The processed data is then used with specialized software to solve the crystal structure (determine the positions of the atoms) and refine the model to best fit the experimental data.

Conclusion

The selection of an appropriate salt form is a critical, value-adding step in pharmaceutical development. As demonstrated, X-ray crystallography is the definitive tool for elucidating the solid-state structure of these salts. A comparative analysis of different salt forms, such as the hydrochloride and mesylate of benzazepine-9-amine, reveals how the choice of counter-ion directly influences the crystal packing and intermolecular interactions. This structural understanding is paramount, as these atomic-level details translate directly to the macroscopic physicochemical properties that determine a drug candidate's success. A systematic workflow, combining rational salt screening with high-resolution single-crystal X-ray diffraction, provides the robust data needed to select the optimal salt form with the desired attributes of solubility, stability, and manufacturability, ultimately de-risking the development pathway.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Global Journal of Medical, Pharmaceutical, and Biomedical Update. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Novainstruments. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available from: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. European Heart Journal - Cardiovascular Pharmacotherapy. Available from: [Link]

  • Salt Screening. Improved Pharma. Available from: [Link]

  • Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. Acta Crystallographica Section C: Structural Chemistry. Available from: [Link]

  • Crystal structure of (1S,2R)-7-benzyloxy-2-methyl-3-tosyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol: elucidation of the relative configuration of potent allosteric GluN2B selective NMDA receptor antagonists. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Solid Form Screening Pharmaceutical CDMO & CRO Services. Crystal Pharmatech. Available from: [Link]

  • PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Single-crystal X-ray Diffraction. Carleton College. Available from: [Link]

  • Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. ResearchGate. Available from: [Link]

  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Catalent. Available from: [Link]

  • Salt and Co-crystal Screening at Sygnature Discovery. Sygnature Discovery. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. The Official Journal of the Faculty of Pharmacy, University of Belgrade. Available from: [Link]

  • Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization. Organic Letters. Available from: [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals. Available from: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. The Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

  • Synthesis of substituted benzo[b][3][7]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Available from: [Link]

  • CCDC 2383612: Experimental Crystal Structure Determination (Dataset). OSTI.GOV. Available from: [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society. Available from: [Link]

  • X-ray Diffraction and Characterisation of Materials. University of Toronto. Available from: [Link]

  • CCDC 2120071: Experimental Crystal Structure Determination. University of Miami. Available from: [Link]

  • Solving molecular crystal structures from X-ray powder diffraction data: the challenges posed by gamma-carbamazepine and chlorothiazide N,N,-dimethylformamide (1/2) solvate. Journal of Pharmaceutical Sciences. Available from: [Link]

Sources

Comparative

Comparative analysis of benzazepine scaffolds against benzodiazepine derivatives

The following guide provides a comparative technical analysis of Benzazepine scaffolds versus Benzodiazepine derivatives, designed for researchers in medicinal chemistry and pharmacology. Executive Summary: The Tale of T...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of Benzazepine scaffolds versus Benzodiazepine derivatives, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary: The Tale of Two "Sevens"

In the library of "privileged structures"—molecular frameworks capable of binding diverse biological targets—few scaffolds are as prominent as the fused benzene-seven-membered rings. However, a single atom substitution (one nitrogen vs. two) creates a profound pharmacological divergence.

  • Benzodiazepines (1,4-BZDs): The undisputed masters of Ligand-Gated Ion Channels , specifically the GABA-A receptor. They are the gold standard for anxiolysis and sedation.

  • Benzazepines (3-Benzazepines): The versatile specialists of G-Protein Coupled Receptors (GPCRs) . They dominate the landscape of Dopamine (D1) antagonism and Serotonin (5-HT2C) modulation.

This guide objectively compares these two scaffolds, analyzing their structural topology, binding kinetics, and experimental utility.

Structural & Pharmacophore Analysis[1][2][3][4]

The core distinction lies in the heteroatom composition of the 7-membered ring, which dictates electrostatic potential and conformational entropy.

Scaffold Topology
FeatureBenzodiazepine (1,4-BZD)Benzazepine (3-Benzazepine)
Core Structure Benzene fused to 1,4-diazepine (2 Nitrogens)Benzene fused to azepine (1 Nitrogen)
Key Pharmacophore

-rich aromatic ring + H-bond acceptor (N4) + Proton acceptor (Imine N1)
Protonated amine (at physiological pH) + Aromatic "warhead"
Peptide Mimicry Mimics Type II

-turns
(Gly-Pro turns)
Mimics Type I/III

-turns
or specific side-chain vectors
Primary Target Class Ion Channels (GABA-A

interface)
GPCRs (Dopamine D1, Serotonin 5-HT2C)
Conformational Bias Boat conformation (rigidified by imine)Chair/Twist-boat (more flexible unless substituted)
Pharmacophore Visualization (DOT)

The following diagram illustrates the structural divergence and target mapping of the two scaffolds.

PharmacophoreComparison cluster_BZD Benzodiazepine Scaffold cluster_BZP Benzazepine Scaffold BZD_Core 1,4-Benzodiazepine Core (2 Nitrogens) GABA_Site GABA-A Receptor (Alpha/Gamma Interface) BZD_Core->GABA_Site High Affinity (<10 nM) PAM Activity GPCR_Site GPCR Orthosteric Site (D1 / 5-HT2C) BZD_Core->GPCR_Site Low/No Affinity (Unless fused/modified) Effect_BZD Cl- Influx (Hyperpolarization) Anxiolysis/Sedation GABA_Site->Effect_BZD BZP_Core 3-Benzazepine Core (1 Nitrogen) BZP_Core->GABA_Site Rare/Low Affinity BZP_Core->GPCR_Site High Selectivity Agonist/Antagonist Effect_BZP cAMP Modulation Antipsychotic/Anorectic GPCR_Site->Effect_BZP

Figure 1: Pharmacological divergence of the 7-membered ring scaffolds. BZDs target ion channels, while Benzazepines target GPCRs.

Comparative Performance Data

To evaluate performance, we compare the "Gold Standard" ligands for each scaffold: Diazepam (BZD) and SCH-23390 (Benzazepine).

Binding Affinity & Selectivity[5]
MetricDiazepam (BZD Derivative)SCH-23390 (Benzazepine Derivative)
Primary Target GABA-A (

)
Dopamine D1 Receptor
Binding Affinity (

)
5.0 - 12.0 nM [1]0.2 - 0.3 nM [2]
Mechanism Positive Allosteric Modulator (PAM)Competitive Antagonist
Selectivity Ratio Low subtype selectivity (

)
High (>1000-fold vs D2 receptor)
Off-Target Effects Sedation, Amnesia (via

)
5-HT2C Agonism (

nM) [3]
Lipophilicity (LogP) ~2.8 (High BBB permeability)~1.2 (Moderate, requires transport)
Causality of Performance[1]
  • Why SCH-23390 is a superior D1 ligand: The 3-benzazepine nitrogen, when protonated, mimics the ethylamine side chain of dopamine, perfectly anchoring into the aspartate residue (Asp103) of the D1 receptor. The phenyl ring at position 1 locks the receptor in an inactive conformation (antagonism).

  • Why Diazepam is a superior GABA modulator: The 1,4-diazepine ring creates a specific curvature that fits the "benzodiazepine pocket" between the

    
     and 
    
    
    
    subunits, a site that does not accommodate the bulkier or differently angled benzazepines.

Experimental Protocols

This section details self-validating protocols for synthesizing a benzazepine scaffold and screening it against a BZD standard.

Synthesis: 3-Benzazepine Scaffold (Schmidt/Ring Expansion Strategy)

Objective: Synthesize a tetrahydro-3-benzazepine derivative (SCH-23390 analog precursor).

Reagents:

  • 7-methoxy-1-tetralone (Starting material)

  • Sodium Azide (

    
    )
    
  • Methanesulfonic acid (

    
    )
    
  • Lithium Aluminum Hydride (

    
    )
    

Protocol:

  • Schmidt Rearrangement:

    • Dissolve 7-methoxy-1-tetralone (10 mmol) in

      
       (15 mL).
      
    • Critical Step: Add

      
       (12 mmol) portion-wise at 0°C. Caution: Exothermic, risk of 
      
      
      
      evolution.
    • Stir at RT for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Validation: Disappearance of ketone peak (

      
      ) and appearance of lactam amide peak (
      
      
      
      ) in IR.
    • Quench with ice water, extract with DCM, and dry. Yields the lactam intermediate (homo-carbostyril).

  • Reduction:

    • Suspend

      
       (20 mmol) in dry THF under Argon.
      
    • Add lactam intermediate dropwise. Reflux for 12 hours.

    • Causality: This converts the rigid lactam carbonyl into the flexible amine methylene, generating the tetrahydro-3-benzazepine core.

    • Quench via Fieser method (

      
      , 15% 
      
      
      
      ,
      
      
      ). Filter and concentrate.
  • Purification:

    • Convert to Hydrochloride salt using 2M HCl in ether for stability.

Comparative Screening Workflow (Radioligand Binding)

Objective: Determine if a novel compound behaves like a BZD (Ion Channel) or Benzazepine (GPCR).

Assay Setup:

  • Path A (GABA-A): Rat cortical membranes. Radioligand:

    
    -Flunitrazepam (1 nM).
    
  • Path B (Dopamine D1): CHO-D1 cell membranes. Radioligand:

    
    -SCH-23390 (0.2 nM).
    

Step-by-Step Protocol:

  • Membrane Prep: Homogenize tissue/cells in 50 mM Tris-HCl (pH 7.4). Centrifuge 20,000 x g. Resuspend.

  • Incubation:

    • In 96-well plates, add 150 µL membrane suspension.

    • Add 50 µL Test Compound (10 concentrations:

      
       to 
      
      
      
      M).
    • Add 50 µL Radioligand.[1]

    • Non-Specific Binding (NSB) Control: Add 10 µM Diazepam (Path A) or 10 µM Butaclamol (Path B).

  • Equilibrium: Incubate 60 min at 4°C (GABA) or 25°C (D1).

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Why PEI? Reduces non-specific binding of lipophilic ligands to the glass fiber filter.

  • Quantification: Liquid Scintillation Counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Workflow Visualization

The following diagram outlines the decision logic for classifying a new 7-membered ring scaffold.

ScreeningWorkflow cluster_Screening Parallel Screening Track Start Novel 7-Membered Scaffold Synthesis Assay_GABA GABA-A Binding ([3H]-Flunitrazepam) Start->Assay_GABA Assay_D1 Dopamine D1 Binding ([3H]-SCH-23390) Start->Assay_D1 Result_A High Affinity GABA-A (Ki < 100 nM) Assay_GABA->Result_A Positive Result_C No Binding (Ki > 10 µM) Assay_GABA->Result_C Negative Result_B High Affinity D1 (Ki < 100 nM) Assay_D1->Result_B Positive Assay_D1->Result_C Negative Class_BZD Class: BZD-Mimetic (Anxiolytic Potential) Result_A->Class_BZD Class_BZP Class: Benzazepine-Like (Antipsychotic Potential) Result_B->Class_BZP

Figure 2: Screening logic to categorize novel scaffolds based on functional affinity.

References

  • Sigel, E., & Buhr, A. (1997). The benzodiazepine binding site of GABAA receptors.[2][3][4][5][6] Trends in Pharmacological Sciences. Link

  • Bourne, J. A. (2001).[7] SCH 23390: The first selective dopamine D1-like receptor antagonist.[7][8] CNS Drug Reviews. Link

  • Millan, M. J., et al. (2001). The "selective" dopamine D1 receptor antagonist, SCH 23390, is a potent and high efficacy agonist at cloned human 5-HT2C receptors. Psychopharmacology. Link

  • Evans, B. E., et al. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of Medicinal Chemistry. Link

  • Reaction Biology. (2025). D1 Biochemical Binding Assay Service Protocol. Link

Sources

Safety & Regulatory Compliance

Safety

2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized pharmaceutical intermediates requires more than just following a checklist—it requires a mechanistic understanding of the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized pharmaceutical intermediates requires more than just following a checklist—it requires a mechanistic understanding of the molecule's behavior. 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine (CAS 1780911-57-0) is a bicyclic organic amine frequently utilized in drug discovery and neurological research. Due to its nucleophilic primary amine and stable heterocyclic structure, improper disposal poses significant risks of environmental persistence and hazardous chemical reactivity.

This guide provides researchers and laboratory managers with a self-validating, step-by-step operational framework for the safe handling, spill containment, and terminal destruction of this compound.

Chemical & Hazard Profile

Before executing any disposal protocol, personnel must understand the quantitative and qualitative hazard profile of the substance. As an organic amine, this compound acts as a weak base and a nucleophile, dictating its incompatibility with strong oxidizers and acids [1].

Property / Hazard MetricData Specification
IUPAC Name 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine
CAS Number 1780911-57-0
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
GHS Hazard Classification GHS07 (Harmful/Irritant) [1]
Key Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation) [1][4]
Physical State Solid / Crystalline powder (typical)

Mechanistic Hazard Assessment & Incompatibilities

The fundamental rule of chemical safety is that structure dictates reactivity . The primary amine (-NH₂) on the benzazepine ring is electron-rich. If mixed with strong oxidizing agents (e.g., peroxides, nitrates) in a waste carboy, it can undergo rapid, exothermic oxidation, potentially leading to container rupture or fire. Furthermore, discharging this stable heterocyclic compound into standard sewer systems risks aquatic toxicity, as benzazepine derivatives do not readily biodegrade in municipal wastewater treatment plants [3].

Reactivity Amine 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine (Nucleophilic/Basic) Oxidizers Strong Oxidizers (e.g., Peroxides, Nitrates) Amine->Oxidizers Incompatible Acids Strong Acids / Acid Chlorides Amine->Acids Incompatible Environment Aquatic Ecosystems (Sewer Systems) Amine->Environment Improper Disposal Exothermic Exothermic Reaction / Fire Risk Oxidizers->Exothermic Salt Salt Formation / Heat Generation Acids->Salt Toxicity Aquatic Toxicity / Bioaccumulation Environment->Toxicity

Reactivity profile and hazard outcomes of improper mixing or disposal of benzazepine amines.

Standard Operating Procedure: Spill Containment

In the event of an accidental release, immediate containment is critical to prevent aerosolization of the powder (which triggers H335 respiratory irritation) or dermal absorption.

Step-by-Step Spill Response Protocol:

  • Secure the Area: Evacuate non-essential personnel. Ensure laboratory ventilation (fume hoods/snorkels) is operating at maximum capacity.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving recommended), tightly sealed safety goggles, a chemically resistant lab coat, and an N95 or P100 particulate respirator if the powder is aerosolized.

  • Containment (Solid Spill): Gently cover the spilled powder with slightly moistened, inert absorbent material (e.g., vermiculite or sand) to suppress dust formation. Causality note: Do NOT use combustible materials like sawdust, as the amine can react with organic acids in the wood, creating a localized fire hazard.

  • Containment (Liquid Spill): If the amine is dissolved in a solvent, surround the spill with an inert chemical boom, then cover the liquid with a universal chemical absorbent pad.

  • Collection: Use non-sparking tools (e.g., a polypropylene dustpan) to sweep up the absorbed material. Place the waste into a sealable, high-density polyethylene (HDPE) hazardous waste container [4].

  • Decontamination: Wash the spill surface with a mildly acidic solution (e.g., 5% acetic acid) to protonate and neutralize residual amine, rendering it water-soluble. Follow with a standard soap and water wash.

Waste Segregation & Storage Logistics

Proper segregation prevents dangerous cross-reactions in the waste accumulation area.

Routine Laboratory Waste Segregation Protocol:

  • Liquid Waste Routing:

    • If dissolved in non-halogenated solvents (e.g., methanol, ethyl acetate), route to the "Non-Halogenated Organic Waste" carboy.

    • If dissolved in halogenated solvents (e.g., dichloromethane), route to the "Halogenated Organic Waste" carboy.

  • Solid Waste Routing: Place contaminated pipettes, empty reagent vials, and used PPE into a designated, clearly labeled "Solid Hazardous Toxic Waste" bin.

  • pH Monitoring: Ensure the pH of aqueous waste mixtures containing this amine remains between 6 and 8. Causality note: Do not pour concentrated acids directly into an amine-containing waste carboy, as the resulting acid-base neutralization will generate rapid, localized heat (exotherm).

  • Secondary Containment: Store all waste containers in secondary containment trays in a cool, dry, and well-ventilated area, strictly isolated from oxidizing agents.

Final Destruction & Environmental Fate

Because 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine is structurally robust and environmentally persistent, it cannot be disposed of via municipal sewer systems or standard landfills [3]. The only scientifically sound method for terminal destruction is high-temperature incineration with flue gas scrubbing .

Preparation for Commercial Incineration Protocol:

  • Manifesting: Label the sealed waste containers clearly with the chemical name, CAS number (1780911-57-0), and the GHS07 warning pictogram.

  • Vendor Hand-off: Transfer the waste to a licensed hazardous waste disposal facility.

  • The Destruction Mechanism: The facility will incinerate the compound at temperatures exceeding 1000°C. Because the molecule contains two nitrogen atoms, combustion will inevitably produce nitrogen oxides (NOx). The facility must utilize alkaline flue gas scrubbers to neutralize these acidic, environmentally damaging gases before releasing the exhaust into the atmosphere [3].

DisposalWorkflow cluster_segregation Waste Segregation cluster_storage Storage & Containment cluster_destruction Final Destruction Start 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine Waste Generation Solid Solid Waste (Contaminated PPE/Powder) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Labeling Label: Hazardous Organic Amine Do not mix with Oxidizers Solid->Labeling Liquid->Labeling Secondary Secondary Containment Cool, Dry, Ventilated Labeling->Secondary Incineration High-Temp Incineration (>1000°C) Secondary->Incineration Scrubbing Flue Gas Scrubbing (NOx Neutralization) Incineration->Scrubbing

Workflow for the segregation, containment, and thermal destruction of benzazepine amine waste.

References

© Copyright 2026 BenchChem. All Rights Reserved.